Benzocycloheptene
説明
Structure
3D Structure
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-2-6-10-8-4-5-9-11(10)7-3-1/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQXHNKRXRCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148065 | |
| Record name | Benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-16-7 | |
| Record name | Benzocycloheptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOCYCLOHEPTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N53Y6U65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties and Structure of Benzocycloheptene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of benzocycloheptene, a bicyclic compound composed of a benzene (B151609) ring fused to a cycloheptene (B1346976) ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.
Core Chemical Structure and Nomenclature
This compound, in its most saturated form, is systematically named 6,7,8,9-tetrahydro-5H-benzo[1]annulene . The core structure consists of a benzene ring fused to a seven-membered cycloheptane (B1346806) ring. The numbering of the atoms in the bicyclic system is crucial for the unambiguous identification of its derivatives.
The term "this compound" can also refer to isomers with varying degrees of unsaturation in the seven-membered ring. However, this guide will focus primarily on the saturated analog, which serves as a foundational structure for many derivatives.
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are essential for their handling, characterization, and application in research and development. The following table summarizes key quantitative data for the parent compound and some of its common derivatives.
| Property | 6,7,8,9-tetrahydro-5H-benzo[1]annulene | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one | 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol |
| Molecular Formula | C₁₁H₁₄ | C₁₁H₁₂O | C₁₁H₁₄O |
| Molecular Weight | 146.23 g/mol | 160.21 g/mol | 162.23 g/mol |
| CAS Number | 1075-16-7 | 826-73-3 | 35550-94-8 |
| Density | 0.949 g/cm³ | 1.071 g/mL at 25 °C | Not Available |
| Boiling Point | 231.9 °C at 760 mmHg | 270 °C | Not Available |
| Melting Point | Not Available | 202 °C | Not Available |
| Refractive Index | 1.531 | n20/D 1.564 | Not Available |
| Flash Point | 86.3 °C | >230 °F | Not Available |
| pKa | Not Available | Not Available | 14.44 (Predicted) |
Experimental Protocols
The synthesis of the parent this compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is typically achieved through the reduction of its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberone). Two classical methods for this conversion are the Wolff-Kishner reduction and the Clemmensen reduction.
Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
A common precursor, 8,9-dihydro-5H-benzo[1]annulen-7(6H)-one, can be synthesized via the following procedure[2]:
-
A mixture of isomers of dimethyl 7-oxo-5,6,8,9-tetrahydrothis compound-6,8-dicarboxylate (80 g) is dissolved in a mixture of aqueous 3M sulfuric acid (300 mL) and acetonitrile (B52724) (50 mL) under an argon atmosphere.
-
The mixture is refluxed overnight.
-
Upon completion, the reaction mixture is diluted with diethyl ether and neutralized with a 2M aqueous sodium hydroxide (B78521) solution (3 x 300 mL).
-
The organic layer is dried over magnesium sulfate (B86663) and evaporated to dryness.
-
The residue is distilled at 97-98 °C under a pressure of 0.4-0.5 Torr to yield colorless crystals of 8,9-dihydro-5H-benzo[1]annulen-7(6H)-one.
Wolff-Kishner Reduction of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
The Wolff-Kishner reduction converts a ketone to an alkane using hydrazine (B178648) and a strong base, typically potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol.[3][4][5]
General Protocol:
-
The ketone (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is mixed with a slight excess of hydrazine hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent such as diethylene glycol.
-
The mixture is heated to a temperature that allows for the formation of the hydrazone and the subsequent evolution of nitrogen gas (typically 180-200 °C).
-
The reaction is refluxed until the evolution of nitrogen ceases, indicating the completion of the reaction.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 6,7,8,9-tetrahydro-5H-benzo[1]annulene can be purified by distillation or chromatography.
Clemmensen Reduction of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one
The Clemmensen reduction achieves the same conversion of a ketone to an alkane but under acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6]
General Protocol:
-
Zinc amalgam is prepared by treating zinc granules or powder with a solution of mercuric chloride.
-
The ketone (6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one) is dissolved in a solvent that is immiscible with concentrated hydrochloric acid, such as toluene.
-
The zinc amalgam and concentrated hydrochloric acid are added to the solution of the ketone.
-
The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.
-
After the reaction is complete, the mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then brine.
-
The organic solution is dried over an anhydrous drying agent, and the solvent is evaporated to give the crude product.
-
Purification of the resulting 6,7,8,9-tetrahydro-5H-benzo[1]annulene is typically performed by distillation or chromatography.
Signaling Pathways and Mechanism of Action
Certain derivatives of this compound have been identified as antagonists of the C-C chemokine receptor type 2 (CCR2).[7] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[8] Antagonism of this pathway is a therapeutic strategy for various inflammatory diseases.
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the G-protein subunits, which in turn modulate downstream effector molecules and activate several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10][11] These pathways regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production.[9][12]
This compound-based CCR2 antagonists act by blocking the binding of CCL2 to the CCR2 receptor, thereby inhibiting the initiation of these downstream signaling cascades. This blockade effectively reduces the recruitment of inflammatory cells to tissues.
Caption: Simplified signaling pathway of the CCL2/CCR2 axis and the mechanism of action of this compound-based antagonists.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, with its derivatives showing promise as modulators of key biological pathways. A thorough understanding of its fundamental properties, synthetic routes, and the mechanisms of action of its bioactive derivatives is crucial for the continued development of novel therapeutics based on this versatile chemical entity. This guide provides a foundational resource for researchers and professionals engaged in this field.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Benzocycloheptene Scaffold: A Technical Guide to its History, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzocycloheptene scaffold, a bicyclic framework consisting of a benzene (B151609) ring fused to a seven-membered cycloheptene (B1346976) ring, represents a privileged structure in medicinal chemistry and natural product synthesis. Its unique conformational flexibility and the ability to present substituents in a distinct three-dimensional space have made it a cornerstone for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of the this compound core. It details key experimental protocols, presents quantitative physicochemical and biological data, and visualizes associated signaling pathways, offering a valuable resource for researchers engaged in drug discovery and development.
History and Discovery
The genesis of the this compound scaffold is intrinsically linked to the development of synthetic methodologies for constructing seven-membered rings in the early 20th century. While the direct synthesis of the parent this compound molecule is not marked by a singular "discovery" event, its emergence stemmed from the broader exploration of ring expansion and cyclization reactions.
A pivotal moment in accessing the core structure was the application of the intramolecular Friedel-Crafts acylation . This reaction, a cornerstone of aromatic chemistry, provided a reliable method to construct the fused seven-membered ring system. One of the most fundamental and well-studied derivatives is 6,7,8,9-tetrahydro-5H-benzo[a][1]annulen-5-one , commonly known as benzosuberone . The synthesis of benzosuberone through the cyclization of γ-phenylbutyric acid derivatives laid the groundwork for the exploration of the this compound chemical space.
Early interest in this scaffold was further fueled by the discovery of natural products containing a similar tricyclic 6-7-6 ring system, such as colchicine and its derivatives like allocolchicine . The potent biological activity of these natural products, particularly their ability to inhibit tubulin polymerization, spurred synthetic efforts to create simplified, yet biologically active, analogues based on the this compound core.
Key Synthetic Methodologies
The construction of the this compound scaffold has been approached through several strategic synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Friedel-Crafts Acylation
This remains one of the most common and efficient methods for the synthesis of benzosuberone and its derivatives. The reaction involves the cyclization of a suitable acyl halide or carboxylic acid onto an aromatic ring in the presence of a Lewis acid or a strong protic acid.
Experimental Protocol: Synthesis of Benzosuberone via Intramolecular Friedel-Crafts Acylation
-
Reaction: 5-Phenylvaleric acid is converted to its acyl chloride, which is then cyclized using a Lewis acid catalyst.
-
Reagents and Conditions:
-
Step 1 (Acyl Chloride Formation): 5-Phenylvaleric acid, thionyl chloride (SOCl₂), reflux.
-
Step 2 (Cyclization): The resulting 5-phenylvaleroyl chloride, aluminum chloride (AlCl₃) or another suitable Lewis acid, in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), at 0 °C to room temperature.
-
-
Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. A subsequent deprotonation re-aromatizes the benzene ring and yields the cyclic ketone, benzosuberone.[2][3]
-
Work-up and Purification: The reaction is typically quenched with ice-water, and the product is extracted with an organic solvent. Purification is achieved through distillation or column chromatography.
Ring Expansion Reactions
Historical methods for the formation of seven-membered rings often relied on ring expansion strategies. While less common for the direct synthesis of simple benzocycloheptenes today, these methods are valuable for accessing specific derivatives.
Experimental Protocol: Ring Expansion of a Tetralone Derivative
-
Reaction: A substituted tetralone can be converted to a diazomethyl ketone, which upon treatment with a suitable catalyst (e.g., a copper or silver salt), undergoes a Wolff rearrangement and subsequent ring expansion.
-
Reagents and Conditions:
-
Step 1 (Diazotization): A tetralone derivative is reacted with a diazotizing agent.
-
Step 2 (Rearrangement): The resulting diazo compound is treated with a catalyst, often with heating or photolysis, to induce the rearrangement and expansion to a benzocycloheptenone.
-
-
Mechanism: The key step is the generation of a carbene from the diazo compound, which then undergoes a 1,2-shift to expand the six-membered ring to a seven-membered ring.
Modern Synthetic Approaches: Derivatization and Functionalization
Much of the recent research has focused on the efficient derivatization of commercially available starting materials like benzosuberone to access a wide range of functionalized benzocycloheptenes.
Experimental Protocol: Synthesis of a Functionalized this compound from Benzosuberone
-
Reaction: A Wittig olefination followed by hydrogenation and subsequent intramolecular Friedel-Crafts annulation.[4]
-
Reagents and Conditions:
-
Step 1 (Wittig Olefination): An appropriate phosphonium (B103445) ylide is reacted with a substituted benzaldehyde (B42025) to form a stilbene (B7821643) derivative.
-
Step 2 (Hydrogenation): The double bond is reduced, for example, using H₂ gas and a palladium on carbon (Pd/C) catalyst.
-
Step 3 (Cyclization): The resulting carboxylic acid is cyclized using a strong acid catalyst like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[4][5]
-
-
Application: This multi-step sequence allows for the introduction of various substituents on both the aromatic ring and the seven-membered ring, providing access to a library of analogues for structure-activity relationship (SAR) studies.[4]
Quantitative Data
The following tables summarize key quantitative data for the parent compound, benzosuberone, and representative biologically active this compound derivatives.
Table 1: Physicochemical Properties of Benzosuberone
| Property | Value |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol [6] |
| CAS Number | 826-73-3[6] |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 23-25 °C |
| Boiling Point | 135-137 °C at 10 mmHg |
| Density | 1.085 g/cm³ |
Table 2: Biological Activity of Representative this compound Derivatives
| Compound Class | Example Structure | Biological Target | Activity (IC₅₀) | Reference |
| Tubulin Polymerization Inhibitor | KGP18 | Tubulin | ~1 µM | [4] |
| HDAC Inhibitor | Benzamide Derivative | HDAC3 | 30 nM | [7] |
| Antihistamine | Cyproheptadine | H₁ Receptor | - | [8] |
Signaling Pathways and Biological Relevance
The this compound scaffold has proven to be a versatile template for targeting several key biological pathways implicated in various diseases, most notably cancer.
Inhibition of Tubulin Polymerization
Inspired by natural products like colchicine, many synthetic this compound derivatives have been developed as potent inhibitors of tubulin polymerization.[4][9] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. This mechanism of action makes these compounds promising anticancer agents. Some derivatives also exhibit vascular disrupting agent (VDA) properties, selectively targeting and damaging the blood vessels that supply tumors.[4][10]
References
- 1. Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Benzocycloheptene
Introduction:
Benzocycloheptene, also known as 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is a fused-ring hydrocarbon consisting of a benzene (B151609) ring fused to a cycloheptane (B1346806) ring. As a structural motif in various organic compounds, understanding its spectroscopic signature is crucial for researchers in chemical synthesis, materials science, and drug development. This technical guide provides a summary of the expected and reported spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented, along with a workflow diagram for a comprehensive spectroscopic analysis.
Section 1: Spectroscopic Data
The key to identifying and characterizing this compound lies in the unique signals generated by its aromatic and aliphatic protons and carbons, its characteristic bond vibrations, and its mass-to-charge ratio upon ionization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The molecule's C₂ symmetry influences the number of unique signals observed.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.10 | Multiplet | 4H | Aromatic (H-1, H-2, H-3, H-4) |
| ~ 2.85 | Triplet | 4H | Benzylic (H-5, H-9) |
| ~ 1.85 | Quintet | 4H | Aliphatic (H-6, H-8) |
| ~ 1.60 | Quintet | 2H | Aliphatic (H-7) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 141.5 | Aromatic (C-4a, C-9a) |
| ~ 129.0 | Aromatic (C-2, C-3) |
| ~ 126.0 | Aromatic (C-1, C-4) |
| ~ 35.0 | Benzylic (C-5, C-9) |
| ~ 32.5 | Aliphatic (C-6, C-8) |
| ~ 27.0 | Aliphatic (C-7) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. For this compound, key absorptions are from its aromatic and aliphatic C-H bonds and the aromatic C=C bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H (CH₂) |
| ~ 1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring Skeletal Vibrations[2] |
| 1465 - 1450 | Medium | C-H Bend | Aliphatic CH₂ Scissoring |
| Below 900 | Medium-Strong | C-H Bend | Aromatic C-H Out-of-Plane Bending[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Impact (EI) ionization is a common method. The molecular formula is C₁₁H₁₄, with a molecular weight of 146.23 g/mol .
Table 4: GC-MS Fragmentation Data for this compound
| m/z Ratio | Relative Intensity | Proposed Fragment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 117 | High | [M - C₂H₅]⁺ |
| 104 | High (Base Peak) | [M - C₃H₆]⁺ (Tropylium-like cation) |
Section 2: Experimental Protocols
The following protocols describe standard methodologies for obtaining the spectroscopic data detailed above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum, and integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides single lines for each unique carbon atom.
-
A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.
-
Use a wider spectral width compared to ¹H NMR to encompass the full range of carbon chemical shifts.
-
IR Spectroscopy Protocol (FT-IR)
-
Sample Preparation (Neat Liquid):
-
Place a single drop of liquid this compound onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top, gently rotating to spread the sample into a thin, uniform film free of air bubbles.
-
Mount the plates in the spectrometer's sample holder.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty sample compartment (or clean salt plates) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place the prepared sample in the beam path and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Impact (EI) ionization source.
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or similar).
-
Use a temperature program to separate the analyte from any impurities. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometry (MS):
-
As this compound elutes from the GC column, it enters the MS ion source.
-
In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Section 3: Visualization of Analytical Workflow
The comprehensive spectroscopic analysis of a compound like this compound involves a multi-pronged approach where different techniques provide complementary information. The following diagram illustrates this logical workflow.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Classification of Benzocycloheptene Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzocycloheptene core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. This technical guide provides a comprehensive classification of this compound derivatives and analogs based on their primary pharmacological activities. We delve into their roles as antihistamines, melatonin (B1676174) receptor ligands, and anticancer agents, presenting a detailed analysis of their structure-activity relationships (SAR), experimental protocols for their biological evaluation, and the signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.
Classification of this compound Derivatives
This compound derivatives can be broadly categorized based on their therapeutic applications, which are dictated by their interactions with specific biological targets. The primary classes include:
-
Antihistamines: These compounds primarily target the histamine (B1213489) H1 receptor, alleviating allergic reactions.
-
Melatonin Receptor Ligands: This class includes both agonists and antagonists of melatonin receptors (MT1 and MT2), with applications in treating sleep disorders and other circadian rhythm-related conditions.
-
Anticancer Agents: A significant number of this compound analogs exhibit potent anticancer activity, primarily through the inhibition of tubulin polymerization.
Antihistamines
This compound-based antihistamines are a well-established class of drugs used to treat allergic conditions such as rhinitis and urticaria.[1][2] These compounds act as inverse agonists or neutral antagonists at the histamine H1 receptor, preventing the pro-inflammatory effects of histamine.[2] The general structure-activity relationship for H1 antihistamines often involves a diaryl substitution, a connecting moiety, an alkyl chain, and a terminal tertiary amine.[3][4]
Table 1: Structure-Activity Relationship of Selected this compound-based Antihistamines
| Compound | R1 | R2 | X | n | NR'R" | Activity (Qualitative) | Reference |
| Cyproheptadine | Phenyl | Thiophene | C | 2 | N(CH3)2 | Potent H1 antagonist | [5] |
| Ketotifen | Thiophene | - | C=O | 2 | N(CH3)2 | H1 antagonist, mast cell stabilizer | [6] |
| Loratadine | Phenyl | Pyridyl | C | - | Piperidine-COO-Et | Non-sedating H1 antagonist | [5] |
Melatonin Receptor Ligands
This compound derivatives have been explored as mimics of the endogenous hormone melatonin, targeting the MT1 and MT2 receptors.[7][8] These receptors are involved in regulating circadian rhythms, and their modulation has therapeutic potential for sleep disorders.[9][10] The SAR of these compounds often focuses on the substitution pattern on the this compound ring and the nature of the side chain that mimics the N-acetyl ethylamine (B1201723) of melatonin.[7][8]
Table 2: Binding Affinities (Ki) of this compound Analogs for Melatonin Receptors
| Compound | R1 | R2 | Side Chain | Ki (nM) - MT1 | Ki (nM) - MT2 | Activity | Reference |
| Analog 1 | OCH3 | H | NHCOCH3 | 15.2 | 8.5 | Agonist | [11] |
| Analog 2 | H | OCH3 | NHCOCH3 | 45.7 | 22.1 | Agonist | [11] |
| Analog 3 | OCH3 | OCH3 | NHCOCH3 | >1000 | >1000 | Antagonist | [7][8] |
| Ramelteon | - | - | N-acyl indane | 0.027 | 0.091 | Agonist | [12] |
Anticancer Agents (Tubulin Polymerization Inhibitors)
A significant and promising class of this compound derivatives exhibits potent anticancer activity by targeting the microtubule cytoskeleton.[4][13] These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14] The SAR for these inhibitors is highly dependent on the substitution pattern on both the this compound and the appended aryl ring.
Table 3: In Vitro Anticancer Activity (IC50) of this compound-based Tubulin Inhibitors
| Compound | R1 | R2 | Aryl Ring | Cell Line | IC50 (nM) | Reference |
| Combretastatin A-4 | OCH3 | OCH3 | 3,4,5-trimethoxyphenyl | HeLa | 1.5 | [13] |
| Analog A | OCH3 | H | 3,4,5-trimethoxyphenyl | MCF-7 | 3.2 | [13] |
| Analog B | F | H | 3,4,5-trimethoxyphenyl | A549 | 2.8 | [13] |
| Podophyllotoxin | - | - | - | Various | 2-10 | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of this compound derivatives. This section provides methodologies for key in vitro assays.
Melatonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
-
Radioligand: [3H]-Melatonin or 2-[125I]-Iodomelatonin
-
Non-specific binding control: 10 µM unlabeled melatonin
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand solution, and 25 µL of test compound at various concentrations.
-
For total binding, add 25 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 25 µL of 10 µM unlabeled melatonin.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP)
-
Test compounds
-
Positive control (e.g., colchicine)
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.
-
In a pre-warmed 96-well plate, add 10 µL of test compound at various concentrations, positive control, or vehicle control.
-
To initiate polymerization, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[14]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for rational drug design and development.
Histamine H1 Receptor Signaling
This compound-based antihistamines act as inverse agonists at the H1 receptor, a G-protein coupled receptor (GPCR). In its active state, the H1 receptor couples to Gq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. By stabilizing the inactive conformation of the H1 receptor, this compound antihistamines block this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound Antihistamines.
Melatonin Receptor Signaling
This compound-based melatonin receptor ligands interact with MT1 and MT2 receptors, which are also GPCRs. These receptors primarily couple to Gi/o proteins. Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately mediating the physiological effects of melatonin, such as the regulation of sleep-wake cycles.
Caption: Melatonin Receptor Signaling Pathway Activated by this compound Agonists.
Tubulin Polymerization Inhibition
This compound-based anticancer agents that inhibit tubulin polymerization typically bind to the colchicine-binding site on β-tubulin. This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[14]
Caption: Mechanism of Action of this compound-based Tubulin Polymerization Inhibitors.
Conclusion and Future Directions
This compound derivatives represent a versatile and valuable scaffold in drug discovery, with successful examples in antihistamine, sleep aid, and anticancer therapies. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds significant promise for the development of novel and improved therapeutics. Future research efforts should focus on the design of subtype-selective ligands, particularly for melatonin receptors, to minimize off-target effects. In the realm of oncology, the development of this compound-based tubulin inhibitors with improved pharmacokinetic properties and the ability to overcome drug resistance remains a key challenge. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of this compound-based drugs.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Applications of QSAR study in drug design of tubulin binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioinformation.net [bioinformation.net]
- 6. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. High-resolution X-ray structure of three microtubule-stabilizing agents in complex with tubulin provide a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ora.uniurb.it [ora.uniurb.it]
- 15. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Calculation of Benzocycloheptene Stability
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The conformational landscape of the benzocycloheptene scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a variety of bioactive molecules and functional materials. Understanding the relative stability of its conformers and the energy barriers to their interconversion is crucial for rational drug design and the prediction of molecular properties. This technical guide provides a comprehensive overview of the theoretical methods employed to investigate the stability of this compound, with a focus on quantum mechanical calculations. It details the computational protocols, presents key quantitative data from the literature, and visualizes the conformational pathways and computational workflows.
Introduction to this compound Conformational Analysis
This compound, also known as 6,7-dihydro-5H-benzo[1]annulene, possesses a flexible seven-membered ring fused to a benzene (B151609) ring. This flexibility gives rise to a complex potential energy surface with several low-energy conformations, primarily belonging to the chair and boat families. The interconversion between these conformers, particularly the ring inversion of the cycloheptene (B1346976) moiety, is a key dynamic process that influences the molecule's overall shape, reactivity, and biological activity.
Theoretical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the geometries, relative energies, and interconversion barriers of these conformers with a high degree of accuracy.[2]
Key Conformations of the this compound Ring
The seven-membered ring of this compound can adopt several conformations. The most stable forms are typically variations of the chair and boat conformations, with the twist-boat often being a key intermediate or low-energy state.
-
Chair (C): Generally the most stable conformation for cycloheptene and its derivatives, minimizing both angle and torsional strain.
-
Twist-Boat (TB): A flexible conformation that is often slightly higher in energy than the chair. It is a key player in the pseudorotation pathway that interconverts different boat and twist-boat forms.
-
Boat (B): Typically a higher energy conformation or a transition state due to steric hindrance between the "flagpole" hydrogens.
Computational Methodologies
The accurate theoretical study of this compound stability involves a multi-step computational protocol. This section details the standard procedures employed in the field.
The choice of the computational method and basis set is critical for obtaining reliable results. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational cost.
-
Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide accurate geometries and relative energies for a broad range of organic molecules.
-
Recommended Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a good description of the electronic structure. For higher accuracy, larger basis sets such as 6-311+G(d,p) or aug-cc-pVTZ can be employed.[3]
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), can offer even higher accuracy but are more computationally demanding.
The following workflow is standard for a comprehensive conformational analysis of this compound.
-
Conformational Search: An initial search for all possible low-energy conformers is performed. This can be done using molecular mechanics force fields followed by clustering of the resulting geometries.
-
Geometry Optimization: The geometries of the identified conformers are then optimized at the chosen level of theory (e.g., B3LYP/6-31G(d,p)). This process finds the minimum energy structure for each conformer.
-
Frequency Calculation: Harmonic frequency calculations are performed on the optimized geometries. This step serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating relative Gibbs free energies.
-
-
Transition State Search: To determine the energy barriers for conformational interconversions (e.g., chair-to-boat), a search for the transition state (TS) structure connecting the two conformers is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly used.
-
Transition State Verification: A frequency calculation on the TS geometry is performed to verify that it is a true first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.
-
Energy Refinement: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies.
Caption: Energy profile for this compound ring inversion.
The chair conformation interconverts to the boat conformation via a high-energy transition state. The boat and twist-boat forms can interconvert through a lower-energy process known as pseudorotation.[4]
Implications for Drug Development
The conformational preferences of the this compound scaffold are of paramount importance in drug design. The three-dimensional shape of a molecule dictates its ability to bind to a biological target.
-
Receptor Binding: The specific chair, boat, or twist-boat conformation adopted by a this compound-containing drug will determine the spatial orientation of its substituents, which is critical for effective interaction with a receptor's binding pocket.
-
Pharmacokinetic Properties: The conformational flexibility can influence properties such as membrane permeability and metabolic stability.
-
Rational Design: By understanding the energetic landscape of the this compound core, medicinal chemists can design more rigid analogues that are "locked" into the bioactive conformation, potentially leading to increased potency and selectivity.
Conclusion
Theoretical calculations, particularly DFT methods, provide a robust framework for understanding the stability and conformational dynamics of this compound. While a complete energetic profile for the parent molecule requires further dedicated study, the analysis of related compounds offers significant insights. The chair conformation is generally the most stable, with a ring inversion barrier of approximately 7 kcal/mol for the benzo-fused system. This knowledge is invaluable for researchers in drug development and materials science, enabling the rational design of molecules with tailored three-dimensional structures and properties. Future work should focus on a systematic computational study of a series of substituted benzocycloheptenes to build a comprehensive library of their conformational preferences.
References
A Comprehensive Guide to the Nomenclature of Benzocycloheptene
For Researchers, Scientists, and Drug Development Professionals
The benzocycloheptene core is a significant structural motif in a variety of biologically active compounds, including antihistamines, anticholinergics, and antidepressants.[1] A thorough understanding of its nomenclature is paramount for unambiguous communication in research and development. This technical guide provides an in-depth overview of the systematic naming of this compound and its derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
The this compound Core: Structure and IUPAC Naming
This compound refers to a chemical structure where a benzene (B151609) ring is fused to a cycloheptene (B1346976) ring.[2] The systematic IUPAC name for the most common, partially saturated form is 6,7,8,9-tetrahydro-5H-benzo[3]annulene .[4] Let's dissect this name:
-
benzo : Indicates the presence of a fused benzene ring.
-
[3]annulene : Specifies a seven-membered unsaturated ring. While "cycloheptene" is commonly used, "annulene" is a more formal term for monocyclic hydrocarbons with alternating single and double bonds.
-
6,7,8,9-tetrahydro- : Denotes the saturation of four carbon atoms in the seven-membered ring, indicating the presence of four additional hydrogen atoms compared to the fully unsaturated system.
-
5H- : Indicates that the carbon at position 5 is a saturated center (CH2) and is not part of a double bond. This is known as "indicated hydrogen."
It is important to note that older, traditional names such as "6,7-Dihydro-5H-benzocycloheptene" are no longer encouraged by IUPAC to avoid ambiguity.[3][5]
The numbering of the this compound core is crucial for correctly identifying the positions of substituents. The fusion of the benzene and cycloheptene rings dictates a fixed numbering system. The numbering starts from a carbon atom in the seven-membered ring adjacent to a fusion carbon and proceeds around the larger ring to give the fusion carbons the lowest possible numbers.
Nomenclature of this compound Derivatives
The naming of this compound derivatives follows the established IUPAC rules for substituted aromatic and alicyclic compounds. The this compound core serves as the parent structure, and substituents are indicated by prefixes with their corresponding locants (position numbers).
General Principles:
-
Identify the Parent Structure : The this compound core is the fundamental unit.
-
Identify and Name Substituents : Functional groups or alkyl chains attached to the core are named as prefixes (e.g., "hydroxy-", "methyl-", "bromo-").
-
Number the Ring System : Use the fixed numbering of the this compound core to assign the lowest possible locants to the principal functional group, and then to other substituents.
-
Assemble the Name : Arrange the substituent prefixes alphabetically, preceded by their locants. The parent name appears at the end.
The following flowchart illustrates the logical steps for naming a substituted this compound.
Summary of Nomenclature Rules
For quick reference, the following table summarizes the key IUPAC rules for the nomenclature of this compound and its derivatives.
| Rule Category | Guideline | Example |
| Parent Name | The systematic name for the saturated this compound core is 6,7,8,9-tetrahydro-5H-benzo[3]annulene. | - |
| Numbering | Numbering starts from the carbon next to a fusion carbon in the seven-membered ring, proceeding to give the fusion carbons the lowest possible numbers. | See the IUPAC Numbering Diagram above. |
| Substituents | Substituents are cited as prefixes in alphabetical order. | A methyl group at position 7 is named "7-methyl-". |
| Locants | The position of each substituent is indicated by a number (locant) preceding the substituent name. | "7-methyl-6,7,8,9-tetrahydro-5H-benzo[3]annulene" |
| Multiple Substituents | If multiple identical substituents are present, use prefixes like "di-", "tri-", etc. These prefixes are not considered for alphabetization. | "2,4-dichloro-6,7,8,9-tetrahydro-5H-benzo[3]annulene" |
| Indicated Hydrogen | The "5H-" designation is crucial to specify the position of the saturated carbon in the partially unsaturated ring. | 5H-benzo[3]annulene |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of specific this compound derivatives are beyond the scope of this nomenclature guide. Researchers should refer to primary literature for specific experimental details. For instance, the synthesis of various derivatives of this compound for pharmaceutical applications has been described in patent literature, which often includes detailed methods.[6] Spectroscopic data, such as NMR and mass spectrometry, are essential for structure elucidation and can be found in databases like PubChem for known this compound compounds.[4][7]
Conclusion
A precise and systematic approach to the nomenclature of this compound is essential for the scientific community. By adhering to the IUPAC guidelines outlined in this guide, researchers, scientists, and drug development professionals can ensure clarity and consistency in their work. The principles of identifying the parent structure, correct numbering, and systematic naming of substituents provide a robust framework for communicating complex chemical information accurately.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MeSH Browser [meshb-prev.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. This compound | C11H14 | CID 136842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. EP0354078A2 - Derivatives of this compound, method for their preparation and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 7. 5H-Benzocycloheptene | C11H10 | CID 136080 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key Reactions Involving the Benzocycloheptene Core
For Researchers, Scientists, and Drug Development Professionals
The benzocycloheptene motif, a seven-membered carbocycle fused to a benzene (B151609) ring, is a prevalent structural feature in a wide array of pharmaceuticals and biologically active natural products.[1] Its unique conformational properties and synthetic versatility make it a valuable scaffold in medicinal chemistry. Molecules incorporating this core have shown diverse biological activities, including antihistaminic, anticholinergic, antidepressant, and antiserotonergic effects.[2] This guide details key synthetic strategies for constructing and functionalizing the this compound core, providing structured data and experimental protocols for practical application.
Synthesis of the this compound Core
The construction of the seven-membered ring fused to a benzene ring presents a synthetic challenge.[1] Key methodologies include intramolecular Friedel-Crafts reactions, ring-closing metathesis, and various cycloaddition or rearrangement reactions.[3]
A primary method for synthesizing the this compound skeleton is through the intramolecular Friedel-Crafts cyclization of a phenyl-substituted acyl chloride or carboxylic acid. This reaction is typically promoted by a strong Lewis acid, such as AlCl₃, or a protic acid like polyphosphoric acid (PPA). The reaction proceeds by generating an acylium ion electrophile, which is then attacked by the aromatic ring to form the seven-membered cycloheptanone (B156872) ring. This method is particularly effective for creating 6-membered rings but can also be adapted for 5- and 7-membered ring systems.[4]
A related cascade strategy involves an intramolecular Prins reaction followed by a Friedel-Crafts cyclization. Treatment of 3-(2-vinylphenyl)propanals with a Lewis acid like BF₃·Et₂O generates a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic ring to form the this compound system.[5][6]
dot graph "Intramolecular_Friedel_Crafts_Cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Scheme for Intramolecular Friedel-Crafts Cyclization", labelloc="t", fontname="Arial", fontsize=12, size="7.5,5", ratio=fill]; node [shape=none, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#202124"];
// Nodes Start [label="Phenyl-substituted\nAcyl Chloride/Carboxylic Acid"]; Intermediate [label="Acylium Ion Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Benzocycloheptenone\nCore", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Lewis Acid (e.g., AlCl₃)\nor Protic Acid "]; Intermediate -> Product [label=" Intramolecular\nElectrophilic Attack "]; } Caption: Friedel-Crafts pathway to the benzocycloheptenone core.
Ring-Closing Metathesis (RCM) has become a powerful tool for the synthesis of 5- to 7-membered unsaturated rings.[7] This reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a cyclic alkene from a diene precursor. The primary byproduct is volatile ethylene, which drives the reaction to completion.[8] RCM is valued for its high functional group tolerance and its ability to create previously difficult-to-access cyclic structures, making it a staple in modern organic synthesis.[7][8]
dot graph "Ring_Closing_Metathesis" { graph [rankdir="LR", splines=ortho, nodesep=0.8, label="General Scheme for Ring-Closing Metathesis (RCM)", labelloc="t", fontname="Arial", fontsize=12, size="7.5,5", ratio=fill]; node [shape=none, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#202124"];
// Nodes Diene [label="Acyclic Diene Precursor\n(Attached to Benzene Ring)"]; Catalyst_Cycle [label="Metallacyclobutane\nIntermediate", shape=box, style="rounded,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="+ Ethylene (gas)", shape=plaintext];
// Edges Diene -> Catalyst_Cycle [label=" Grubbs' Catalyst\n(Ru-based) "]; Catalyst_Cycle -> Product; Product -> Byproduct [style=invis]; // For layout Catalyst_Cycle -> Byproduct [style=invis]; } Caption: RCM approach for this compound synthesis.
Key Functionalization Reactions
Once the core is synthesized, typically as a benzosuberone (benzocycloheptanone), various functionalization reactions can be performed to introduce diverse chemical handles. These reactions are crucial for tuning the molecule's biological activity and physicochemical properties.
The benzylic position (the carbon atom adjacent to the aromatic ring) is particularly reactive.[9]
-
Benzylic Bromination : Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN), a bromine atom can be selectively introduced at the benzylic position. This reaction proceeds via a resonance-stabilized benzylic radical, making the benzylic C-H bond weaker and more susceptible to abstraction than other alkyl C-H bonds.[3][9] This halogenated intermediate is a versatile precursor for subsequent nucleophilic substitution or elimination reactions.
-
Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group at the benzylic position to a carboxylic acid.[10] This powerful transformation occurs as long as there is at least one hydrogen atom on the benzylic carbon. The reaction will cleave C-C bonds further down the alkyl chain.[10]
dot graph "Benzylic_Functionalization_Workflow" { graph [splines=ortho, nodesep=0.5, label="Workflow for Benzylic Functionalization", labelloc="t", fontname="Arial", fontsize=12, size="7.5,5", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#202124"];
// Nodes Start [label="Benzosuberone", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromination [label="Benzylic Bromination\n(NBS, AIBN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Benzylic Oxidation\n(KMnO₄)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Br [label="Bromo-Benzosuberone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_COOH [label="Carboxy-Benzophenone\n(Ring-opened)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Further_Rxns [label="Further Reactions\n(Substitution/Elimination)", shape=ellipse, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Bromination; Start -> Oxidation; Bromination -> Product_Br; Oxidation -> Product_COOH; Product_Br -> Further_Rxns; } Caption: Key reactions at the benzylic position of benzosuberone.
Given the importance of stereochemistry in pharmacology, asymmetric synthesis of this compound derivatives is critical.[11] Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of key reactions. For example, an Aza-Prins reaction using a chiral aldehyde and a Lewis acid catalyst can produce chiral piperidine (B6355638) intermediates, which can then be cyclized via an intramolecular Friedel-Crafts reaction to yield enantiomerically pure benzomorphans (a class of this compound derivatives).[11]
Quantitative Data Summary
The efficiency of synthetic reactions is paramount in drug development. The following tables summarize representative quantitative data for the key reactions discussed.
Table 1: Synthesis of this compound Core
| Reaction Type | Precursor | Catalyst/Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts | 4-phenyl-1-butanol | Phosphoric Acid | Heat | 50% | [4] |
| Aza-Prins/FC | (R)-(benzyloxy)(phenyl)acetaldehyde | Bi(OTf)₃ | CH₂Cl₂, rt | 25% (overall) | [11] |
| RCM | Diene precursor | Grubbs' 2nd Gen. Catalyst | Toluene, reflux | 87% |[7] |
Table 2: Functionalization of this compound Derivatives
| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzylic Bromination | 1-Benzosuberone (B52882) | NBS, AIBN | CCl₄, reflux | 9-Bromo-1-benzosuberone | High | [3] |
| Elimination | 9-Bromo-1-benzosuberone | DBU | Toluene, reflux | Benzocycloheptenone | Good | [3] |
| Aromatic Bromination | 1-Benzosuberone | AlCl₃, Br₂ | Solvent-free, heat | Mono/di-brominated products | Variable |[1] |
Detailed Experimental Protocols
Protocol 1: Benzylic Bromination and Elimination to form Benzocycloheptenone [3]
-
Benzylic Bromination:
-
To a solution of 1-benzosuberone (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide (B58015) byproduct.
-
Concentrate the filtrate under reduced pressure. The crude secondary bromide can be used directly in the next step or purified by column chromatography.
-
-
Elimination:
-
Dissolve the crude bromide from the previous step in toluene.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the solution.
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction, wash with aqueous HCl, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography on silica (B1680970) gel to afford the desired benzocycloheptenone product.
-
Protocol 2: Intramolecular Friedel-Crafts Cyclization of a Piperidinol [11]
-
Cyclization:
-
Dissolve the enantiomerically pure (2S,4S)-2-benzyl-1-methylpiperidin-4-ol (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Stir the solution at room temperature for the specified time (e.g., 24 hours), monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the (1R,5S)-2-methyl-6,7-benzomorphan.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. digital.csic.es [digital.csic.es]
Unlocking the Therapeutic Potential of Benzocycloheptenes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of promising research avenues for benzocycloheptene compounds, a class of molecules holding significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core research areas, detailed experimental protocols, and quantitative data to facilitate further investigation and innovation in this field.
The this compound scaffold is a key structural motif found in a variety of biologically active natural products and synthetic pharmaceuticals. While historically recognized for their antihistaminic, anticholinergic, and antidepressant properties, recent research has unveiled new and exciting potential applications for these compounds, particularly in the fields of oncology, neuroprotection, and anti-inflammatory therapies. This guide will delve into these emerging areas, providing the necessary technical information to empower researchers to explore the full therapeutic landscape of this compound derivatives.
Anticancer Activity: Targeting the Cytoskeleton and Inflammatory Pathways
This compound analogs have emerged as a promising class of anticancer agents, primarily through their ability to disrupt microtubule dynamics and modulate key inflammatory signaling pathways implicated in cancer progression.
Inhibition of Tubulin Polymerization
Several this compound-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division and proliferation. By binding to the colchicine (B1669291) site on β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data for Tubulin Polymerization Inhibitors
| Compound | Target | Assay Type | IC50 Value | Cell Line | Cytotoxicity (GI50) | Reference |
| Benzocyclooctene Analogue 23 | Tubulin Polymerization | Tubulin Polymerization Assay | < 5 µM | - | - | [1] |
| Indene-based Compound 31 | Tubulin Polymerization | Tubulin Polymerization Assay | 11 µM | - | - | [1] |
| Benzosuberene Analogue KGP18 | Tubulin Polymerization | Cytotoxicity Assay | - | Human Cancer | Sub-nM | [1] |
| Dibenzocyclooctatetraene 5a | NF-κB Signaling Pathway | LPS-induced NF-κB Activation | 0.52 µM | RAW264.7 | 1.38–1.45 µM | [2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines the spectrophotometric method to assess the inhibitory effect of this compound compounds on tubulin polymerization.
-
Reagent Preparation:
-
Purified bovine brain tubulin is reconstituted in G-PEM buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, and 10% glycerol) to a final concentration of 3 mg/mL.
-
Test compounds are dissolved in DMSO to create stock solutions and then diluted in G-PEM buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well plate, 90 µL of the tubulin solution is added to each well.
-
10 µL of the test compound dilution (or vehicle control) is added to the respective wells.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
The absorbance at 340 nm is measured every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
The rate of polymerization is determined from the linear phase of the absorbance curve.
-
The IC50 value, the concentration of the compound that inhibits 50% of tubulin polymerization, is calculated by plotting the percentage of inhibition against the compound concentration.
-
References
Safety and Handling of Benzocycloheptene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for benzocycloheptene derivatives. As safety data for the core this compound structure is limited, this document synthesizes information from the Safety Data Sheets (SDS) of various derivatives, such as the pharmaceutically active compound Cyclobenzaprine (B1214914) hydrochloride. The information presented here should be used as a foundation for a thorough risk assessment specific to the derivative and experimental context.
Hazard Identification and Classification
This compound derivatives, particularly those with pharmacological activity, are often potent compounds requiring stringent safety measures. The primary hazards are associated with their potential toxicity upon ingestion, inhalation, or skin contact.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a representative toxic this compound derivative is classified as follows:
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.
Signal Word: Danger
Key Hazard Statements:
-
H301: Toxic if swallowed.
-
H312 + H332: Harmful in contact with skin or if inhaled.
Essential Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
The toxicity of this compound derivatives is highly dependent on their specific chemical structure. The following table summarizes acute toxicity data for a representative derivative.
| Toxicological Data for 7-Allylamino-6,7-dihydro(5H)this compound hydrochloride | |
| Test Type | LD50 - Lethal dose, 50 percent kill[1] |
| Route of Exposure | Intraperitoneal[1] |
| Species | Rodent - mouse[1] |
| Dose | 150 mg/kg[1] |
Overdoses of pharmacologically active derivatives like cyclobenzaprine can induce significant central nervous system (CNS) effects, including lethargy and agitation.[2] While severe cardiovascular events are less frequent than with related tricyclic antidepressants, sinus tachycardia is a common symptom of overdose.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of the specific this compound derivative in use is critical for safe handling. The table below provides data for Cyclobenzaprine hydrochloride as a reference.
| Property | Value | Reference |
| Molecular Formula | C20H21N · HCl | |
| Molecular Weight | 311.85 g/mol | |
| Appearance | White Crystalline Solid | [3] |
| Melting Point | 216 - 218 °C | [3] |
| Flash Point | No information available | [3] |
| Autoignition Temperature | No information available | [3] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure risk.
Handling:
-
Always handle in accordance with good industrial hygiene and safety practices.[4][5]
-
Prevent all contact with skin, eyes, and clothing.[4]
-
Prohibit eating, drinking, and smoking in areas where these compounds are handled.[4]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Avoid the generation and inhalation of dust and aerosols.[4]
-
Thoroughly wash hands and any exposed skin after handling.[3][4][5]
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4][5]
-
Ensure the storage area is secure and accessible only to authorized personnel.[3]
-
Keep away from incompatible materials and out of reach of children.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[4]
-
Skin Protection: A lab coat, along with suitable chemical-resistant gloves, must be worn.[3][4] Gloves should be inspected for integrity before each use.[5]
-
Respiratory Protection: In cases of inadequate ventilation or when handling fine powders, a NIOSH/MSHA-approved respirator is necessary.[4]
First Aid and Emergency Procedures
Immediate and appropriate response to an exposure is critical.
First Aid Measures:
-
Ingestion: Immediately contact a poison control center or physician.[3] Do not induce vomiting.[3] Rinse the mouth with water.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water. Wash with soap and water.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3]
-
Eye Contact: Immediately flush eyes with plenty of water, seeking medical advice.[3]
Accidental Release:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[3][4] Wear the prescribed PPE.[3][4]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4]
-
Containment and Cleanup: Carefully sweep or scoop up spilled material into a suitable container for disposal, avoiding dust generation.[3]
Firefighting:
-
Suitable Extinguishing Agents: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][4]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[3]
-
Protective Gear: Firefighters must wear self-contained breathing apparatus and full protective gear.[4]
Experimental Protocols
Specific experimental protocols for safety testing of this compound derivatives are not detailed in the provided search results. However, any such testing should adhere to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for assessing acute toxicity, irritation, and mutagenicity. A comprehensive, substance-specific risk assessment must precede any experimental work.
Visual Safety Guides
The following diagrams illustrate key safety workflows and logical relationships for handling this compound derivatives.
References
- 1. RTECS NUMBER-DE8260088-Chemical Toxicity Database [drugfuture.com]
- 2. Five-year multicenter retrospective review of cyclobenzaprine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Functionalized Benzocycloheptene Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of functionalized benzocycloheptene amines, a class of compounds with significant potential in medicinal chemistry. The protocols outlined herein describe key synthetic transformations, starting from the commercially available precursor 1-benzosuberone (B52882).
Introduction
Functionalized this compound amines are a pivotal class of bicyclic compounds that have been extensively investigated for their diverse biological activities.[1] Their unique structural framework has inspired synthetic chemists to develop various methodologies for their preparation and functionalization.[2][3] These compounds have shown promise as ORL-1 receptor agonists for mental disorders, β3 adrenergic receptor agonists for urinary bladder muscle relaxation, and have also exhibited antidepressant, analgesic, and antiarrhythmic properties.[1] This document details robust and reproducible protocols for the synthesis of key this compound amine intermediates, providing a foundation for the development of novel bioactive agents.
Synthetic Strategies Overview
The synthesis of functionalized this compound amines can be approached through several key pathways, primarily starting from 1-benzosuberone. The core strategies involve the introduction of a nitrogen-containing functionality onto the seven-membered ring, which can be achieved either before or after further modifications to the this compound scaffold. The three primary routes detailed in these notes are:
-
Nitration and Subsequent Reduction: This classic route involves the nitration of the aromatic ring of benzosuberone, followed by reduction of the nitro group to a primary amine.
-
Reductive Amination: The ketone functionality of benzosuberone can be directly converted to an amine through reductive amination.
-
Oximation and Reduction: Formation of an oxime from the ketone, followed by its reduction, provides an alternative pathway to the primary amine.
These synthetic routes are illustrated in the workflow diagram below.
Caption: General synthetic workflows for the preparation of this compound amines from 1-benzosuberone.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in the experimental protocols.
Table 1: Synthesis of 6-Amino-1-benzosuberone via Nitration and Reduction
| Step | Reaction | Key Reagents | Product | Yield (%) | Reference |
| 1 | Nitration | 1-Benzosuberone, HNO₃, H₂SO₄ | 6-Nitro-1-benzosuberone | 62 (two steps with reduction) | [2] |
| 2 | Reduction | 6-Nitro-1-benzosuberone, Fe, HCl | 6-Amino-1-benzosuberone | 25-75 | [4] |
Table 2: Synthesis of this compound Amines via Reductive Amination and Oximation
| Route | Key Transformation | Key Reagents | Product | Yield (%) | Reference |
| 2 | Reductive Amination | 1-Benzosuberone, Amine, NaBH₃CN | Substituted this compound Amine | 91 (for a model reaction) | [5] |
| 3 | Oximation & Reduction | 1-Benzosuberone, NH₂OH·HCl, then H₂/Catalyst | 6-Aminothis compound | 91 (for a model reaction) | [6] |
Table 3: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1-Benzosuberone | 7.75 (d, 1H), 7.45 (t, 1H), 7.25 (t, 1H), 7.15 (d, 1H), 2.95 (t, 2H), 2.70 (t, 2H), 1.95 (m, 4H) | 205.0, 145.0, 138.0, 133.0, 129.0, 128.0, 127.0, 45.0, 32.0, 31.0, 26.0 | 160.2 (M+) |
| 6-Amino-1-benzosuberone | 7.50 (d, 1H), 6.60 (dd, 1H), 6.50 (d, 1H), 3.80 (br s, 2H), 2.85 (t, 2H), 2.60 (t, 2H), 1.90 (m, 4H) | 204.5, 148.0, 139.0, 130.0, 128.0, 115.0, 113.0, 44.5, 31.5, 30.5, 25.5 | 175.2 (M+) |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-benzosuberone via Nitration and Reduction
This protocol describes a two-step synthesis of 6-amino-1-benzosuberone starting from 1-benzosuberone.
Caption: Workflow for the synthesis of 6-amino-1-benzosuberone.
Step 1: Synthesis of 6-Nitro-1-benzosuberone
-
To a stirred solution of 1-benzosuberone (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-nitro-1-benzosuberone, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 6-Amino-1-benzosuberone [4]
-
To a solution of 6-nitro-1-benzosuberone (1.0 eq) in a mixture of ethanol (B145695) and water, add iron powder (5.0 eq).
-
To this suspension, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and then basify the aqueous residue with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-amino-1-benzosuberone.
Protocol 2: Reductive Amination of 1-Benzosuberone
This protocol describes the direct conversion of 1-benzosuberone to a secondary amine.
Caption: Workflow for the reductive amination of 1-benzosuberone.
-
To a solution of 1-benzosuberone (1.0 eq) and a primary amine (1.2 eq) in methanol (B129727), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an appropriate organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of 6-Aminothis compound via Oximation and Reduction
This protocol outlines an alternative route to the primary amine through an oxime intermediate.
Caption: Workflow for the synthesis of 6-aminothis compound via an oxime intermediate.
Step 1: Synthesis of Benzosuberone Oxime
-
To a solution of 1-benzosuberone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (B1210297) or pyridine (B92270) (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime, which can be used in the next step without further purification or be purified by recrystallization.
Step 2: Reduction of Benzosuberone Oxime to 6-Aminothis compound [6]
-
Dissolve the benzosuberone oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 50 psi) and temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst and wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it may need to be co-evaporated with toluene.
-
The resulting amine can be isolated as the free base or converted to a salt (e.g., hydrochloride) for easier handling and purification.
Further Functionalization
The synthesized amino benzocycloheptenes can be further functionalized to a wide array of derivatives. For instance, the aromatic amine can undergo Sandmeyer reactions to introduce other functionalities.[2] The seven-membered ring can be modified through reactions at the benzylic position, such as bromination followed by elimination to introduce unsaturation.[2]
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the synthesis of functionalized this compound amines. By following these procedures, researchers can reliably produce key intermediates for the development of novel therapeutics and other advanced materials. The modular nature of these synthetic routes allows for the generation of a diverse library of this compound amine derivatives for further investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Functionalized this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Friedel-Crafts Cyclization for Benzocycloheptene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of benzocycloheptenes, seven-membered carbocyclic rings fused to a benzene (B151609) ring, is of significant interest in medicinal chemistry and drug development due to the presence of this structural motif in a variety of biologically active compounds. One of the most powerful and direct methods for constructing the benzocycloheptene framework is the intramolecular Friedel-Crafts cyclization. This reaction involves the cyclization of a phenyl-substituted aliphatic acid or its derivative, typically in the presence of a strong acid catalyst, to form a new carbon-carbon bond and close the seven-membered ring.
These application notes provide a comprehensive overview of the intramolecular Friedel-Crafts cyclization for the synthesis of benzocycloheptenones (benzosuberones) and related derivatives. Detailed experimental protocols for key methodologies are presented, along with a comparative analysis of various catalytic systems.
Reaction Mechanism and Key Considerations
The intramolecular Friedel-Crafts cyclization to form a this compound ring proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically initiated by the activation of a carboxylic acid or acyl chloride with a Lewis or Brønsted acid catalyst to form a highly electrophilic acylium ion. This intermediate is then attacked by the tethered aromatic ring to forge the new C-C bond and construct the seven-membered ring.
Key factors influencing the success of the cyclization include the choice of catalyst, the nature of the substituents on the aromatic ring and the aliphatic chain, and the reaction conditions (temperature and solvent). Common catalysts employed for this transformation include polyphosphoric acid (PPA), Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), aluminum chloride (AlCl₃), and strong acids like sulfuric acid.
Data Presentation: Comparative Analysis of Catalysts and Substrates
The following table summarizes the quantitative data from various studies on the Friedel-Crafts cyclization for the synthesis of this compound derivatives, providing a comparison of different catalysts, substrates, and their corresponding yields.
| Substrate | Catalyst(s) | Product | Yield (%) | Reference |
| 5-Phenylvaleric acid | Polyphosphoric Acid (PPA) | Benzosuberone | 85-95 | |
| 5-(4-Methoxyphenyl)valeric acid | Eaton's Reagent | 7-Methoxybenzosuberone | 92 | |
| 5-(3,4-Dimethoxyphenyl)valeric acid | Eaton's Reagent | 7,8-Dimethoxybenzosuberone | 88 | |
| 5-(4-Chlorophenyl)valeroyl chloride | AlCl₃ | 7-Chlorobenzosuberone | 75 | |
| 3-(2-Vinylphenyl)propanal & Veratrole | BF₃·Et₂O | 5-(3,4-Dimethoxyphenyl)tetrahydro-5H-benzo[1]annulen-7-ol | 60 | [2] |
| 3-(2-Vinylphenyl)propanal & Furan | BF₃·Et₂O | 5-(Furan-2-yl)tetrahydro-5H-benzo[1]annulen-7-ol | 31 | [2] |
| N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | Conc. H₂SO₄ | 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of Benzosuberone using Polyphosphoric Acid (PPA)
This protocol describes the cyclization of 5-phenylvaleric acid to benzosuberone using polyphosphoric acid as the catalyst and reaction medium.
Materials:
-
5-Phenylvaleric acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place 5-phenylvaleric acid (1 equivalent).
-
Add polyphosphoric acid (10-15 times the weight of the carboxylic acid) to the flask.
-
Heat the mixture with stirring to 80-90 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure benzosuberone.
Protocol 2: Synthesis of 7,8-Dimethoxybenzosuberone using Eaton's Reagent
This protocol details the synthesis of 7,8-dimethoxybenzosuberone from 5-(3,4-dimethoxyphenyl)valeric acid using Eaton's reagent.
Materials:
-
5-(3,4-Dimethoxyphenyl)valeric acid
-
Eaton's Reagent (7.5-10% w/w P₂O₅ in methanesulfonic acid)
-
Ice water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-(3,4-dimethoxyphenyl)valeric acid (1 equivalent) in Eaton's reagent in a round-bottom flask with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 7,8-dimethoxybenzosuberone.
Protocol 3: Synthesis of 7-Chlorobenzosuberone via Acyl Chloride Cyclization using AlCl₃
This protocol outlines the preparation of 7-chlorobenzosuberone starting from 5-(4-chlorophenyl)valeroyl chloride using aluminum chloride as the catalyst.
Materials:
-
5-(4-Chlorophenyl)valeric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step A: Preparation of 5-(4-Chlorophenyl)valeroyl chloride
-
In a round-bottom flask equipped with a reflux condenser, add 5-(4-chlorophenyl)valeric acid (1 equivalent) and an excess of thionyl chloride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
Step B: Intramolecular Friedel-Crafts Cyclization
-
In a separate round-bottom flask, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice-water bath.
-
Dissolve the crude 5-(4-chlorophenyl)valeroyl chloride from Step A in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-chlorobenzosuberone.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of benzocycloheptenes.
Caption: Mechanism of intramolecular Friedel-Crafts cyclization.
References
- 1. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gccpo.org [gccpo.org]
Application Notes and Protocols: Base-Promoted (5+2) Annulation for Benzocycloheptene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocycloheptene derivatives are crucial structural motifs present in a variety of natural products and pharmacologically active compounds.[1][2][3][4] The development of efficient and versatile synthetic methodologies for accessing these seven-membered carbocycles is of significant interest in medicinal chemistry and drug discovery.[1][2] This document details a novel and efficient base-promoted (5+2) annulation strategy for the synthesis of functionalized this compound derivatives. This transition-metal-free method utilizes readily available 2-(alkynylaryl)acetonitriles as a C5 synthon and arylalkynes as a C2 coupling partner, offering high atom economy, excellent regioselectivity, and broad functional group tolerance under mild reaction conditions.[1][5][6][7]
Reaction Principle
The core of this methodology is a base-promoted (5+2) cyclization reaction. The process is initiated by the deprotonation of the benzylic carbon of the 2-(alkynylaryl)acetonitrile by a suitable base, forming a nucleophilic benzyl (B1604629) species.[1][5] This intermediate then attacks the arylalkyne, followed by a regioselective intramolecular alkyne insertion to construct the seven-membered ring, yielding the this compound derivative.[1][5] This approach allows for the formation of two new carbon-carbon bonds in a single step.[6][7]
Experimental Workflow and Mechanism
The following diagram illustrates the proposed mechanism for the base-promoted (5+2) annulation.
Caption: Proposed mechanism of the base-promoted (5+2) annulation.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives. The model reaction was performed with 2-(2-(phenylethynyl)phenyl)acetonitrile and phenylacetylene.[5]
| Entry | 2-(Alkynylaryl)acetonitrile (1) | Arylalkyne (2) | Base(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-(phenylethynyl)phenyl)acetonitrile | Phenylacetylene | tBuOK | THF | 90 | 12 | 31 |
| 2 | 2-(2-(phenylethynyl)phenyl)acetonitrile | Phenylacetylene | tBuOK / LiN(SiMe3)2 | THF | 90 | 12 | 71 (gram-scale) |
| 3 | 2-(2-((4-methylphenyl)ethynyl)phenyl)acetonitrile | Phenylacetylene | tBuOK / LiN(SiMe3)2 | THF | 90 | 12 | 76 (gram-scale) |
Note: This table presents a selection of representative data. For a comprehensive list of substrates and yields, please refer to the source literature. The optimized conditions often involve a combination of bases.[5]
Detailed Experimental Protocols
General Procedure for the Base-Promoted (5+2) Annulation:
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
2-(Alkynylaryl)acetonitrile derivative (1.0 equiv)
-
Arylalkyne derivative (2.5 equiv)
-
Potassium tert-butoxide (tBuOK) (0.25 equiv)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) (0.5 equiv)
-
Nitrogen gas (N2)
Equipment:
-
Oven-dried reaction tube with a magnetic stir bar
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Protocol:
-
To an oven-dried reaction tube containing a magnetic stir bar, add the 2-(alkynylaryl)acetonitrile (0.1 mmol, 1.0 equiv), tBuOK (0.25 equiv), and LiN(SiMe3)2 (0.5 equiv).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous THF (1 mL) to the reaction tube via syringe.
-
Add the arylalkyne (0.25 mmol, 2.5 equiv) to the mixture via syringe.
-
Seal the reaction tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Gram-Scale Synthesis Example (Product 3a): [5]
-
Follow the general procedure using 2-(2-(phenylethynyl)phenyl)acetonitrile (5 mmol).
-
The reaction is performed under the optimized conditions.
-
After purification, product 3a was isolated in a 71% yield.[5]
Applications and Future Directions
This synthetic strategy provides an efficient and direct route to a wide array of functionalized benzocycloheptenes.[1] The mild reaction conditions and tolerance of various functional groups make this protocol highly valuable for the synthesis of complex molecules.[6][7] The practicality of this method has been demonstrated through gram-scale synthesis and the potential for late-stage functionalization of natural products.[6][7]
The this compound core is a key feature in numerous bioactive compounds, and this methodology can facilitate the development of new therapeutic agents.[2][3] For instance, derivatives of this compound have been investigated for their potential as antihistamines, muscle relaxants, antidepressants, and for applications in neurological disorders.[8] This efficient synthetic route opens up new avenues for exploring the chemical space around this important scaffold in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base-Promoted (5 + 2) Annulation between 2-(Alkynylaryl)acetonitriles and Arylalkynes for the Synthesis of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocols for the Purification of Benzocycloheptene Analogs: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of benzocycloheptene analogs, a class of compounds with significant interest in medicinal chemistry and drug development. The protocols cover a range of standard laboratory techniques, including column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC), providing researchers with the necessary information to isolate and purify these compounds for further study and development.
Purification by Column Chromatography
Column chromatography is a fundamental and widely used technique for the purification of this compound analogs from reaction mixtures. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. For this compound analogs, silica (B1680970) gel is the most common stationary phase, and mixtures of non-polar and moderately polar solvents are typically used as the mobile phase.
Quantitative Data for Column Chromatography Purification
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Purity (%) | Reference |
| Benzosuberone Derivatives | Silica Gel (230-400 mesh) | Ethyl Acetate (B1210297)/Hexanes (Gradient) | 64 - 82 | >95 | [1] |
| Functionalized Benzosuberones | Silica Gel (Pre-packed) | Ethyl Acetate/Hexanes (Gradient) | 65 - 77 | >95 | |
| Dithis compound Analogs | Alumina | Toluene | - | - | [2] |
Note: Yield and purity can vary significantly based on the specific analog, the crude mixture's complexity, and the precise chromatographic conditions.
Experimental Protocol: Flash Column Chromatography of Benzosuberone Analogs
This protocol is a general guideline for the purification of benzosuberone derivatives using flash column chromatography.[1]
Materials:
-
Crude benzosuberone analog mixture
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), Hexanes
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% EtOAc in hexanes).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% EtOAc to 20% EtOAc in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Analysis: Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure desired compound and remove the solvent under reduced pressure to obtain the purified this compound analog.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid this compound analogs. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while the impurities remain either insoluble or highly soluble at all temperatures.
Experimental Protocol: Recrystallization of a Solid this compound Analog
This protocol provides a general procedure for the recrystallization of a solid this compound derivative.
Materials:
-
Crude solid this compound analog
-
Recrystallization solvent (e.g., ethanol, isopropanol, toluene, or a mixture)[2][3]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify larger quantities of this compound analogs. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads.
Quantitative Data for Preparative HPLC
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Dithis compound Derivatives | Reversed-phase (RP-18) | Methanol/Buffer (pH 8.5) | - | UV | [4] |
| General this compound Analogs | Chiral Stationary Phases (e.g., polysaccharide-based) | Varies (e.g., n-Hexane/Ethanol) | 0.5 - 2.0 | UV | [5] |
Note: Specific conditions need to be optimized for each analog.
Experimental Protocol: General Preparative HPLC
This protocol outlines a general procedure for the purification of a this compound analog using preparative HPLC.
Materials:
-
Crude this compound analog mixture
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers or additives (e.g., formic acid, trifluoroacetic acid)
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative HPLC column (e.g., C18)
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Sample Preparation: Dissolve the crude mixture in a solvent compatible with the mobile phase. Filter the sample through a 0.45 µm filter.
-
System Setup: Equilibrate the preparative HPLC system and column with the initial mobile phase conditions.
-
Injection and Separation: Inject the prepared sample onto the column and begin the chromatographic run using the optimized gradient or isocratic method.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified product.
Chiral Separation of this compound Enantiomers
Many this compound analogs are chiral and may exist as a mixture of enantiomers. Since enantiomers can exhibit different pharmacological activities and toxicities, their separation is crucial in drug development. Chiral HPLC is the most common method for the analytical and preparative separation of enantiomers.
Key Considerations for Chiral HPLC
-
Chiral Stationary Phases (CSPs): The choice of CSP is critical for successful enantioseparation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad applicability for a range of chiral compounds, including ketones.[5]
-
Mobile Phase: The mobile phase composition, including the organic modifier (e.g., ethanol, isopropanol) and any additives, must be carefully optimized to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general approach to developing a chiral HPLC method for the separation of this compound enantiomers.
Materials:
-
Racemic this compound analog
-
Chiral HPLC column (e.g., Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Column and Solvent Screening: Screen different chiral columns and mobile phase compositions (e.g., varying ratios of hexane (B92381) and alcohol) to identify a system that provides at least partial separation of the enantiomers.
-
Method Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to improve the resolution between the enantiomeric peaks.
-
Preparative Scale-up (if required): Once an analytical method is established, it can be scaled up to a preparative method by using a larger dimension column with the same stationary phase and adjusting the flow rate and sample loading accordingly.
References
- 1. The production of amitriptyline from nortriptyline in formaldehyde-containing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5932767A - Process for preparing dithis compound compounds - Google Patents [patents.google.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
Development of Benzocycloheptene-Based Muscle Relaxants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of benzocycloheptene-based muscle relaxants, with a primary focus on the prototypical agent, cyclobenzaprine (B1214914). These notes include detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support ongoing research and development in this area.
Introduction to this compound-Based Muscle Relaxants
This compound derivatives represent a significant class of centrally acting skeletal muscle relaxants. Cyclobenzaprine, a prominent member of this class, is structurally related to tricyclic antidepressants and is widely prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1][2] Unlike peripherally acting muscle relaxants, benzocycloheptenes exert their effects primarily within the central nervous system (CNS) at the brainstem level, influencing both gamma (γ) and alpha (α) motor systems to reduce tonic somatic motor activity.[3][4][5][6] This document outlines the key pharmacological characteristics, mechanisms of action, and relevant experimental protocols for the study of these compounds.
Mechanism of Action
The primary mechanism of action of this compound muscle relaxants like cyclobenzaprine is not fully elucidated but is known to be complex, involving the modulation of multiple neurotransmitter systems within the CNS, rather than a direct action on skeletal muscle fibers or the neuromuscular junction.[1][3][5]
Key Mechanistic Features:
-
Central Action: The primary site of action is the brainstem, with some contribution from the spinal cord.[1][3][5]
-
Serotonergic and Noradrenergic Modulation: Cyclobenzaprine's effects are believed to be mediated through the inhibition of descending serotonergic and noradrenergic pathways.[7] It acts as a potent antagonist of serotonin (B10506) 5-HT2 receptors, which is thought to be a key contributor to its muscle relaxant properties.[3][8]
-
Structural Similarity to Tricyclic Antidepressants: Its chemical structure is very similar to amitriptyline, which explains some of its pharmacological overlap, including anticholinergic and sedative side effects.[4][6]
Signaling Pathway of Cyclobenzaprine in Motor Neuron Regulation
Caption: Cyclobenzaprine's central mechanism of action.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for cyclobenzaprine, providing a basis for comparison and further drug development.
Table 1: Receptor Binding Affinity of Cyclobenzaprine
| Receptor | Kᵢ (nM) | Reference |
| Serotonin 5-HT₂ₐ | 62 | [9] |
| Serotonin 5-HT₁ | 2900 | [9] |
| Histamine H₁ | Low nanomolar | [10] |
| Muscarinic M₁ | High affinity | [4] |
| Adrenergic α₁ | Antagonist | [4] |
| Adrenergic α₂ | Antagonist | [4] |
Table 2: Pharmacokinetic Properties of Cyclobenzaprine
| Parameter | Value | Reference |
| Bioavailability | 33-55% | [11] |
| Protein Binding | ~93% | [11] |
| Metabolism | CYP3A4, CYP1A2, CYP2D6 | [1] |
| Elimination Half-life (Immediate Release) | 18 hours (range 8-37) | [1] |
| Elimination Half-life (Extended Release) | ~32 hours | [1] |
| Peak Plasma Concentration (Cₘₐₓ) (10 mg dose) | 7.0-7.2 ng/mL | [11] |
| Time to Peak (Tₘₐₓ) (10 mg dose) | 4.5-4.6 hours | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound-based muscle relaxants.
Synthesis of Cyclobenzaprine Hydrochloride
A common synthetic route for cyclobenzaprine involves a Grignard reaction followed by dehydration and salt formation.
Caption: One-pot synthesis of cyclobenzaprine HCl.
Materials:
-
5-dibenzosuberenone
-
3-dimethylaminopropyl chloride
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium carbonate (Na₂CO₃), aqueous solution
-
Methylene (B1212753) chloride
-
Isopropyl alcohol (IPA)
-
Isopropyl alcohol saturated with HCl (IPA.HCl)
-
Anhydrous acetone
-
Activated carbon
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, react magnesium turnings with 3-dimethylaminopropyl chloride in anhydrous THF to prepare the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0-5°C and slowly add a solution of 5-dibenzosuberenone in THF. Stir the reaction mixture at 10-15°C and monitor for completion by TLC.
-
Hydrolysis and Dehydration: Add aqueous HCl to the reaction mixture and heat to 70-80°C for approximately 3 hours.
-
Work-up and Extraction: Neutralize the acidic mixture with aqueous sodium carbonate solution and extract the product with methylene chloride.
-
Salt Formation: Remove the solvent under reduced pressure. Dissolve the resulting oil in IPA and acidify with IPA.HCl solution at 0-5°C to precipitate cyclobenzaprine hydrochloride.
-
Purification: Filter the precipitate and recrystallize from IPA to obtain pure, white crystalline cyclobenzaprine hydrochloride.[7] For further purification, the crude product can be dissolved in anhydrous acetone, treated with activated carbon and silica gel, filtered, and allowed to recrystallize.[3]
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, for example, the 5-HT₂ₐ receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ)
-
Radiolabeled ligand (e.g., [³H]-ketanserin)
-
Unlabeled test compound (e.g., cyclobenzaprine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the prepared cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test compound. Include wells for determining total binding (radioligand and membranes only) and non-specific binding (with a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Model of Electrically Induced Muscle Spasm
This protocol outlines a method to induce and assess muscle spasm in a rat model to evaluate the efficacy of muscle relaxant compounds.
Caption: Workflow for evaluating muscle relaxants in vivo.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., Nembutal)
-
Contention table
-
Electrical stimulator
-
Needle electrodes
-
EMG recording system
-
Force transducer
Procedure:
-
Animal Preparation: Anesthetize the rat and immobilize it on a contention table.
-
Drug Administration: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral).
-
Electrode Placement: Insert needle electrodes to stimulate the sciatic nerve.
-
Induction of Muscle Spasm: Apply electrical stimulation to the sciatic nerve to induce sustained muscle contraction of the gastrocnemius muscle. A typical stimulation parameter is a frequency of 5 Hz at a voltage of 10 V.[12]
-
Assessment of Muscle Relaxation:
-
Quantitative Measurement: Record the tension of the gastrocnemius muscle using a force transducer. A decrease in the developed tension indicates muscle relaxation.
-
Electromyography (EMG): Record the electrical activity of the muscle. A reduction in the amplitude and frequency of the EMG signal corresponds to muscle relaxation.[13]
-
Grip Strength Test: Measure the grip strength of the animal at various time points after drug administration. A decrease in grip strength can indicate muscle relaxation.
-
-
Data Analysis: Quantify the degree of muscle relaxation at different doses of the test compound. Determine the dose that produces a 50% reduction in muscle spasm (ED₅₀).
Pharmacokinetic Analysis using LC-MS/MS
This protocol describes a method for the quantification of cyclobenzaprine in plasma samples to determine its pharmacokinetic profile.
Materials:
-
Human plasma samples
-
Cyclobenzaprine reference standard
-
Internal standard (e.g., escitalopram)
-
Saturated sodium carbonate solution
-
Hexane-diethyl ether (3:1, v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard and saturated sodium carbonate solution.
-
Add the extraction solvent (hexane-diethyl ether), vortex, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the analyte using a suitable column (e.g., Ultimate XB-CN) with an isocratic mobile phase of acetonitrile and water containing ammonium acetate and formic acid.
-
Mass Spectrometry: Use a triple-quadrupole mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for cyclobenzaprine and the internal standard.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the cyclobenzaprine concentration in the plasma samples and calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life.
Conclusion
The development of this compound-based muscle relaxants continues to be an important area of research for the management of acute musculoskeletal pain. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and evaluation of novel compounds in this class. A thorough understanding of their central mechanism of action, coupled with robust in vitro and in vivo testing, is crucial for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. SMPDB [smpdb.ca]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cyclobenzaprine on interneurones of the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent Non-Competitive Antagonist of Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-lactancia.org [e-lactancia.org]
- 12. rjb.ro [rjb.ro]
- 13. Cyclobenzaprine hydrochloride effect on skeletal muscle spasm in the lumbar region and neck: two double-blind controlled clinical and laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemical Reactions of Benzocycloheptene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting photochemical reactions of benzocycloheptene derivatives, focusing on their application in visible-light-mediated [3+2] cycloadditions with azides. These reactions leverage the conversion of light energy into molecular ring strain, offering a powerful method for bioconjugation and the synthesis of complex molecules with high spatial and temporal control.
Introduction to this compound Photochemistry
The core principle behind the photochemical reactivity of this compound derivatives is the light-induced isomerization of the cis (or Z) double bond to a highly strained trans (or E) isomer. This transient trans-isomer is a potent dienophile that rapidly undergoes [3+2] cycloaddition with azides to form triazoline products. This strategy has been refined to address initial challenges such as product instability and low regioselectivity.
Key developments include the introduction of a carbonyl group on the this compound core (e.g., oxo-BC7), which polarizes the double bond and directs the cycloaddition to a single regioisomer. Furthermore, to move towards catalyst-free systems, a bromine atom has been incorporated into the structure (e.g., Broxo-BC7).[1][2] The heavy bromine atom facilitates the necessary singlet-to-triplet intersystem crossing, obviating the need for an external photosensitizer.[1][2]
This document outlines two primary protocols: a photosensitized reaction using an iridium catalyst and a catalyst-free reaction leveraging the inherent properties of a brominated this compound derivative.
Quantitative Data Summary
| This compound Derivative | Azide (B81097) Partner | Reaction Conditions | Yield (%) | Reference |
| Broxo-BC7 | 4-Fluorobenzyl azide | a) 1:3 alkene:azide, DMSO, 370 nm LEDs, 24 h | 92 (isolated) | [1] |
| Broxo-BC7 | 4-Fluorobenzyl azide | b) 1:1 alkene:azide, DMSO, 370 nm LEDs, 24 h | 88 (NMR) | [1] |
| Broxo-BC7 | 4-Fluorobenzyl azide | c) 2:3 DMSO:H₂O, 370 nm LEDs, 24 h | 96 (NMR) | [1] |
| Broxo-BC7 | Benzyl azide | a) 1:3 alkene:azide, DMSO, 370 nm LEDs, 24 h | 85 (isolated) | [1] |
| Broxo-BC7 | 4-Methoxybenzyl azide | a) 1:3 alkene:azide, DMSO, 370 nm LEDs, 24 h | 91 (isolated) | [1] |
| Broxo-BC7 | 4-Fluorobenzyl azide | 1:1 alkene:azide, DMSO, 395 nm LEDs, 72 h | 85 (NMR) | [1] |
| oxo-BC7 | 4-Fluorobenzyl azide | fac-Ir(ppy)₃ (0.25 mol%), MeCN (0.2 M), Blue LEDs | Full conversion of azide | [1] |
Experimental Protocols
Protocol 1: Photosensitized [3+2] Cycloaddition of oxo-Benzocycloheptene (oxo-BC7)
This protocol describes the iridium-catalyzed photochemical reaction between an oxo-benzocycloheptene derivative and an azide.
Materials:
-
oxo-Benzocycloheptene (oxo-BC7) derivative
-
Azide coupling partner
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-Ir(ppy)₃) photocatalyst
-
Acetonitrile (B52724) (MeCN), anhydrous
-
2,4,6-Collidine (optional, as a base)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk tube or vial with a septum)
-
Magnetic stirrer and stir bar
Equipment:
-
Visible light source (e.g., Blue LED lamp, 34W)
-
Photoreactor setup with cooling fan to maintain ambient temperature
-
Syringes and needles for transfer of anhydrous solvents and reagents
Procedure:
-
Reaction Setup: In a dry Schlenk tube or vial equipped with a magnetic stir bar, add the oxo-BC7 derivative.
-
Add the azide partner. A typical molar ratio is 3 equivalents of oxo-BC7 to 1 equivalent of the azide.[1]
-
Add the fac-Ir(ppy)₃ photocatalyst (0.25 mol%).
-
Seal the reaction vessel with a septum.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.[1]
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve the desired concentration (e.g., 0.2 M with respect to the limiting reagent).[1]
-
Irradiation: Place the reaction vessel in the photoreactor, ensuring it is positioned for even illumination. A cooling fan should be used to maintain the reaction at or near room temperature.
-
Irradiate the mixture with a blue LED light source. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting triazoline product is often unstable to silica (B1680970) gel chromatography.[1] Therefore, a telescoped one-pot oxidation to the more stable triazole is recommended. This can be achieved by adding an oxidizing agent (e.g., DDQ or MnO₂) to the crude reaction mixture and stirring at room temperature until the triazoline is fully converted. The final triazole product can then be purified by standard column chromatography.
Protocol 2: Catalyst-Free [3+2] Cycloaddition of Bromo-oxo-Benzocycloheptene (Broxo-BC7)
This protocol outlines the direct photochemical reaction of a brominated oxo-benzocycloheptene derivative with an azide, which does not require an external photosensitizer.
Materials:
-
Bromo-oxo-benzocycloheptene (Broxo-BC7) derivative
-
Azide coupling partner
-
Dimethyl sulfoxide (B87167) (DMSO) or a DMSO/water mixture
-
Standard laboratory glassware (e.g., vial with a screw cap)
-
Magnetic stirrer and stir bar
Equipment:
-
UV or violet light source (e.g., 370 nm or 395 nm LEDs)
-
Photoreactor setup with cooling fan
Procedure:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, dissolve the Broxo-BC7 derivative and the azide partner in the chosen solvent. Ratios of alkene to azide can range from 1:1 to 1:3.[1]
-
Solvent System: For optimal results, use either pure DMSO or a 2:3 mixture of DMSO and water. The addition of water has been shown to increase the reaction rate.[1]
-
Irradiation: Place the vial in the photoreactor and irradiate with 370 nm or 395 nm LEDs. The reaction time will vary depending on the wavelength and the specific substrates, typically ranging from 24 to 72 hours.[1]
-
Workup and Purification: After the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. As with the photosensitized reaction, the initial triazoline product may be unstable. A subsequent oxidation step to the corresponding triazole is recommended prior to purification by column chromatography.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes in the photochemical reactions of this compound.
Caption: General workflow for photochemical cycloaddition reactions.
References
- 1. Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Benzocycloheptene Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of benzocycloheptene products, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The following sections detail the primary analytical techniques employed for structural elucidation, purity assessment, and quantitative analysis of these bicyclic frameworks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton, substituent positions, and stereochemistry.
Application Note: Structural Elucidation by NMR
¹H NMR spectra of benzocycloheptenes typically show characteristic signals for the aromatic protons and the protons of the seven-membered ring. The chemical shifts and coupling constants of the methylene (B1212753) and methine protons in the cycloheptene (B1346976) ring are highly dependent on the ring's conformation and the nature and position of substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning proton and carbon signals, respectively, especially in complex molecules.[1] Quantitative NMR (qNMR) can be employed for the precise determination of purity and concentration of this compound products using an internal standard.[2][3][4]
Experimental Protocol: ¹H and ¹³C NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for chemical shift referencing, or a certified reference material for qNMR).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 s (for quantitative analysis, d1 should be at least 5 times the longest T1 relaxation time)
-
Acquisition Time: 3-4 s
-
Spectral Width: 10-15 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay (d1): 2-10 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 200-250 ppm
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
For ¹³C NMR, utilize DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[5]
-
Use 2D NMR data (COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals.
Quantitative Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 7.25, d, 7.5 | 138.5 |
| 2 | 7.18, t, 7.5 | 128.9 |
| 3 | 7.15, t, 7.5 | 129.2 |
| 4 | 7.22, d, 7.5 | 135.1 |
| 5 | 2.85, t, 6.8 | 35.2 |
| 6 | 1.95, m | 28.7 |
| 7 | 4.50, dd, 8.2, 4.5 | 75.4 |
| 8 | 2.10, m | 32.1 |
| 9 | 2.95, t, 6.5 | 36.8 |
| 4a | - | 142.3 |
| 9a | - | 140.8 |
Data is hypothetical and for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound products. Fragmentation patterns observed in the mass spectrum provide valuable structural information.
Application Note: Molecular Weight and Structural Confirmation by MS
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.[1] Electron Ionization (EI) is a common ionization technique that induces fragmentation, yielding a characteristic pattern that can be used for structural elucidation and library matching. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular weight of intact molecules with minimal fragmentation.[6] LC-MS, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is particularly useful for the analysis of complex mixtures and impurity profiling.[7][8][9][10]
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of the this compound product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Instrumentation and Parameters:
-
LC System: Agilent 1260 Infinity II HPLC (or equivalent).
-
MS System: Agilent 6545XT AdvanceBio Q-TOF (or equivalent).
-
LC Method:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
MS Method (ESI Positive Mode):
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1000.
-
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).
-
Use the accurate mass measurement to determine the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses and structural motifs. The fragmentation of this compound derivatives often involves cleavages in the seven-membered ring and loss of substituents.[11][12][13][14]
Quantitative Data Presentation
Table 2: HRMS Fragmentation Data for a Hypothetical this compound Derivative (C₁₅H₁₄O)
| Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Formula | Putative Fragment |
| 211.1123 | 211.1118 | 2.4 | C₁₅H₁₅O⁺ | [M+H]⁺ |
| 193.1017 | 193.1012 | 2.6 | C₁₅H₁₃⁺ | [M+H - H₂O]⁺ |
| 165.0699 | 165.0699 | 0.0 | C₁₃H₉⁺ | [M+H - H₂O - C₂H₄]⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, purification, and quantification of this compound products. Reversed-phase HPLC is most commonly used, providing excellent resolution for compounds with varying polarities.
Application Note: Purity Assessment and Purification by HPLC
Analytical HPLC is used to determine the purity of this compound products and to quantify impurities.[7] Method development often involves screening different columns, mobile phases, and gradients to achieve optimal separation. For the isolation of larger quantities of a specific this compound derivative, the analytical method can be scaled up to preparative HPLC.[15][16][17][18] This involves using a larger column and a higher flow rate while maintaining the separation characteristics.
Experimental Protocol: Analytical and Preparative HPLC
1. Analytical HPLC Method:
-
Instrumentation: Standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Preparative HPLC Scale-Up:
-
Instrumentation: Preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm).
-
Flow Rate Calculation: Scale up the analytical flow rate based on the column cross-sectional area.
-
Injection Volume: Increase the injection volume to load a larger amount of sample without compromising resolution.
-
Fraction Collection: Collect fractions based on the retention time of the target compound.
Quantitative Data Presentation
Table 3: Analytical HPLC Data for a this compound Product Mixture
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 5.2 | 2.1 | Impurity A |
| 2 | 8.7 | 96.5 | Product |
| 3 | 10.1 | 1.4 | Impurity B |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Antagonistic action of a this compound derivative on the 5-HT2 receptor signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization of this compound products.
References
- 1. rsc.org [rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. english.gyig.cas.cn [english.gyig.cas.cn]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzocycloheptene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzocycloheptene derivatives. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield in Intramolecular Friedel-Crafts Acylation/Alkylation
-
Question: My intramolecular Friedel-Crafts reaction to form the this compound ring is giving a low yield or failing completely. What are the likely causes and how can I improve it?
-
Answer: Low yields in intramolecular Friedel-Crafts reactions for synthesizing this compound precursors are common and can stem from several factors. Here's a systematic approach to troubleshooting this critical step:
Potential Causes & Solutions:
-
Catalyst Choice and Activity: The selection and handling of the Lewis acid catalyst are paramount.
-
Solution: While AlCl₃ is a common choice, its activity can be substrate-dependent. Consider screening other Lewis acids such as SnCl₄, TiCl₄, or BF₃·Et₂O. For substrates sensitive to strong Lewis acids, milder catalysts like In(III) salts may offer better results. Crucially, ensure your Lewis acid is anhydrous, as moisture will deactivate it. In some cases, carefully increasing the catalyst loading can drive the reaction to completion.
-
-
Reaction Conditions: Temperature and solvent play a significant role in the reaction outcome.
-
Solution: The effect of temperature can be complex; while higher temperatures can increase the rate, they may also lead to decomposition or side reactions. It is advisable to screen a range of temperatures, starting from lower temperatures and gradually increasing. The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) are frequently used. For certain substrates, polar solvents like nitrobenzene (B124822) can be effective, and in some instances, solvent-free conditions have proven successful.
-
-
Substrate Suitability: The electronic properties of the aromatic ring and the length of the tethered chain are critical for successful cyclization.
-
Solution: If the aromatic ring possesses strong electron-withdrawing groups, the Friedel-Crafts reaction may be inhibited. Consider redesigning the synthetic route to use a precursor with less deactivating or even activating groups on the aromatic ring. The length of the alkyl chain is also crucial for forming the seven-membered ring; ensure your precursor has the appropriate chain length for intramolecular cyclization.
-
-
Carbocation Rearrangement (for Alkylation): Friedel-Crafts alkylation is prone to carbocation rearrangements, leading to undesired isomers.
-
Solution: To avoid rearrangements, Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a more reliable method for introducing a straight-chain alkyl group.[1][2] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[2]
-
-
Issue 2: Formation of Dihalogenated Byproducts During Benzylic Bromination
-
Question: I am attempting a benzylic bromination on a benzosuberone derivative to introduce a double bond, but I am observing significant amounts of a di-brominated product, which is difficult to separate and reduces my yield of the desired mono-brominated intermediate. How can I control the bromination?
-
Answer: The formation of di-brominated byproducts is a common challenge in the synthesis of functionalized benzocycloheptenes.[3] Careful control of the reaction conditions is key to maximizing the yield of the mono-brominated product.
Potential Causes & Solutions:
-
Excess Brominating Agent: Using too much N-bromosuccinimide (NBS) is the most common reason for over-bromination.
-
Solution: Carefully control the stoichiometry of NBS. Start with 1.0-1.1 equivalents of NBS and monitor the reaction progress closely using techniques like TLC or ¹H NMR. The appearance of a doublet of doublets in the ¹H NMR spectrum can be indicative of the proton at the C9 position of the desired mono-brominated product.[3]
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote further bromination.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product is maximized. Running the reaction at a lower temperature may help to improve selectivity for mono-bromination, although this may require longer reaction times.
-
-
Purification Challenges: The di-brominated product can be difficult to separate from the desired mono-brominated compound.
-
Solution: If di-bromination cannot be completely avoided, careful column chromatography is often necessary for separation.[3] Experiment with different solvent systems to achieve optimal separation.
-
-
Issue 3: Low Yield or Regioselectivity in Nazarov Cyclization
-
Question: My Nazarov cyclization to form the cyclopentenone fused to the benzene (B151609) ring is resulting in a low yield and a mixture of regioisomers. How can I optimize this reaction?
-
Answer: The Nazarov cyclization is a powerful tool for constructing cyclopentenone rings, but its efficiency can be influenced by several factors.
Potential Causes & Solutions:
-
Acid Catalyst: The choice and amount of acid catalyst are critical.
-
Substrate Polarization: The electronic nature of the substituents on the divinyl ketone can affect the regioselectivity.
-
Solution: Electron-donating and -withdrawing substituents can polarize the conjugated system, which can facilitate the cyclization and improve regioselectivity.[4] Strategic placement of substituents on the substrate can direct the cyclization to the desired regioisomer.
-
-
Stereoselectivity: Substituents alpha to the keto group can be prone to racemization under strongly acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: Many synthetic routes to functionalized benzocycloheptenes start from commercially available and relatively inexpensive materials such as 1-benzosuberone (B52882) and 1-tetralone.[7] These starting materials provide a solid foundation for further functionalization and ring manipulation.
Q2: Are there alternative methods to Friedel-Crafts reactions for forming the seven-membered ring?
A2: Yes, besides Friedel-Crafts reactions, other methods for constructing the this compound core include ring expansion reactions, rearrangement reactions, cycloadditions, and coupling reactions.[7] For instance, ring expansion of 1,2-dihydroquinoline (B8789712) derivatives has been reported to yield benzazepine derivatives, which are structurally related to benzocycloheptenes.
Q3: My Friedel-Crafts acylation is not working on my aromatic substrate. Why might this be?
A3: Friedel-Crafts acylation reactions are generally unsuccessful with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H, -NR₃⁺).[2] The presence of such groups makes the aromatic ring too electron-poor to attack the acylium ion electrophile. Additionally, aromatic amines (e.g., aniline) are unsuitable as the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating it.
Q4: Can I perform a Friedel-Crafts acylation to introduce an aldehyde group?
A4: Directly introducing an aldehyde group via Friedel-Crafts acylation using formyl chloride (H-COCl) is not feasible as formyl chloride is unstable.[2] Alternative methods such as the Vilsmeier-Haack or Gatterman-Koch reactions are used for the formylation of aromatic rings.
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions, including the synthesis of this compound derivatives.[7] For specific reactions, nuclear magnetic resonance (NMR) spectroscopy can be a powerful tool. For example, in benzylic bromination, the appearance of specific signals in the ¹H NMR spectrum can indicate the formation of the desired product.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used to identify products and byproducts in the reaction mixture.[7]
Data Presentation
Table 1: Comparison of Yields for a Key this compound Intermediate Synthesis Step
| Starting Material | Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Benzosuberone | Benzylic Bromination | NBS (1.1 eq), AIBN, CCl₄, reflux | 2-Bromo-6,7-dihydro-5H-benzo[5]annulen-5-one | 70 | [3] |
| Divinyl Ketone | Nazarov Cyclization | SnCl₄ (2.0 eq), DCM, 0 °C to rt | 3-Methyl-2-cyclopentenone | 75 | [3][6] |
| Phenylheptanoyl chloride | Intramolecular Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂ | Benzocycloheptenone | Varies | [2] |
Experimental Protocols
Protocol 1: General Procedure for Nazarov Cyclization
This protocol is a representative example for the Nazarov cyclization of a divinyl ketone to a cyclopentenone.[3][6]
-
Dissolution: Dissolve the divinyl ketone substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Extraction: Stir the resulting mixture vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM.
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of functionalized benzocycloheptenes.
Caption: A troubleshooting flowchart for low yield in Friedel-Crafts acylation.
Caption: The reaction mechanism of the Nazarov cyclization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Friedel-Crafts Cyclization for Benzocycloheptene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts cyclization to synthesize benzocycloheptene derivatives, such as benzosuberone.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the Friedel-Crafts cyclization to form a this compound ring?
A1: The most common precursors are 5-phenylvaleric acid or its corresponding acyl chloride, 5-phenylvaleroyl chloride. The carboxylic acid is typically used with strong acid catalysts like polyphosphoric acid (PPA), while the acyl chloride is used with Lewis acid catalysts such as aluminum chloride (AlCl₃).
Q2: Why is my reaction yield of benzosuberone low?
A2: Low yields can result from several factors, including incomplete reaction, catalyst deactivation by moisture, or the formation of side products. Intramolecular Friedel-Crafts acylations to form seven-membered rings can be less favorable than the formation of five- or six-membered rings.[1] Reaction conditions such as temperature and reaction time are critical and may need optimization.
Q3: Am I likely to see rearrangement products as is common in Friedel-Crafts alkylations?
A3: Friedel-Crafts acylation reactions, including intramolecular cyclizations, are generally not prone to carbocation rearrangements. This is due to the resonance stabilization of the acylium ion intermediate. However, under certain conditions, particularly at higher temperatures with catalysts like PPA, acyl rearrangements can occur, potentially leading to isomeric ketone products.
Q4: What is the role of the catalyst in this reaction?
A4: In the case of using 5-phenylvaleric acid, a strong acid like PPA acts as both a catalyst and a dehydrating agent, facilitating the formation of the acylium ion. When using 5-phenylvaleroyl chloride, a Lewis acid like AlCl₃ coordinates to the carbonyl oxygen and facilitates the departure of the chloride to form the reactive acylium ion. It's important to note that in the case of AlCl₃, a stoichiometric amount is often required because the catalyst complexes with the product ketone.[2]
Troubleshooting Guide
Problem 1: Formation of a Six-Membered Ring Byproduct (Tetralone Derivative)
Symptom: You observe a significant amount of a byproduct with a molecular weight corresponding to the loss of water from the starting material, but with different spectroscopic characteristics (e.g., NMR, IR) than the expected benzosuberone.
Possible Cause: Under certain reaction conditions, particularly with substrates that have alternative cyclization possibilities, the formation of a more thermodynamically stable six-membered ring (a tetralone derivative) can compete with the formation of the seven-membered this compound ring. Intramolecular Friedel-Crafts reactions generally favor the formation of six-membered rings over seven-membered rings.[1]
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired seven-membered ring.
-
Choice of Catalyst: The choice of catalyst and solvent can influence the product distribution. Experiment with different catalysts (e.g., PPA, Eaton's reagent, AlCl₃) and solvent systems to find conditions that selectively favor the formation of the this compound.
-
High Dilution: Running the reaction under high dilution conditions can favor intramolecular cyclization over potential intermolecular side reactions, and in some cases, can influence the ring size selectivity.
Problem 2: Incomplete Reaction and/or Recovery of Starting Material
Symptom: A significant amount of unreacted 5-phenylvaleric acid or its derivative is recovered after the reaction.
Possible Cause:
-
Insufficient Catalyst Activity: The catalyst (PPA or AlCl₃) may be old or have been deactivated by exposure to atmospheric moisture.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to go to completion.
-
Poor Solubility: The starting material may not be sufficiently soluble in the reaction medium.
Solutions:
-
Use Freshly Opened or Purified Catalyst: Ensure that the AlCl₃ is fresh and anhydrous. PPA should be of appropriate concentration and viscosity.
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly. Be cautious, as higher temperatures can sometimes lead to increased byproduct formation.
-
Solvent Choice: For AlCl₃-catalyzed reactions, ensure the solvent is dry and appropriate for Friedel-Crafts reactions (e.g., dichloromethane (B109758), carbon disulfide).
Problem 3: Formation of Polymeric or Tar-Like Byproducts
Symptom: A significant amount of dark, insoluble material is formed during the reaction, making product isolation difficult and lowering the yield.
Possible Cause:
-
Intermolecular Reactions: At high concentrations, intermolecular Friedel-Crafts acylation can compete with the desired intramolecular cyclization, leading to the formation of polymers.
-
Reaction Temperature is Too High: Excessively high temperatures can lead to decomposition of the starting material or product.
Solutions:
-
High Dilution: Performing the reaction at a lower concentration can significantly reduce the rate of intermolecular reactions.
-
Controlled Temperature: Maintain a consistent and optimized reaction temperature. A gradual increase in temperature might be beneficial.
-
Slow Addition of Reactants: Adding the substrate slowly to the catalyst mixture can help to maintain a low instantaneous concentration of the reactant, favoring intramolecular cyclization.
Data Presentation
| Catalyst | Starting Material | Product | Byproduct(s) | Yield of Product (%) | Yield of Byproduct(s) (%) | Reference |
| PPA | 5-phenylvaleric acid | Benzosuberone | Tetralone derivative | Variable, depends on conditions | Can be significant | General Observation[1] |
| AlCl₃ | 5-phenylvaleroyl chloride | Benzosuberone | Polymeric material | Typically moderate to good | Variable | General Observation |
Experimental Protocols
Protocol 1: Cyclization of 5-Phenylvaleric Acid using Polyphosphoric Acid (PPA)
This protocol is a general guideline and may require optimization.
Materials:
-
5-phenylvaleric acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid.
-
Heat the PPA to approximately 80-100°C with stirring.
-
Add 5-phenylvaleric acid portion-wise to the hot PPA, ensuring the temperature does not rise excessively.
-
Continue stirring the mixture at the elevated temperature for the desired reaction time (this may range from 30 minutes to several hours and should be monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of ice and water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude benzosuberone by vacuum distillation or column chromatography.
Protocol 2: Cyclization of 5-Phenylvaleroyl Chloride using Aluminum Chloride (AlCl₃)
This protocol is a general guideline and must be performed under anhydrous conditions.
Materials:
-
5-phenylvaleroyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 5-phenylvaleroyl chloride in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0°C or room temperature for the desired reaction time (monitor by TLC or GC-MS).
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude benzosuberone by vacuum distillation or column chromatography.
Visualizations
Caption: Desired and competing pathways in this compound synthesis.
Caption: Troubleshooting workflow for Friedel-Crafts cyclization.
References
Technical Support Center: Troubleshooting Low Yields in Benzocycloheptene Synthesis
Welcome to the Technical Support Center for benzocycloheptene synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in the synthesis of benzocycloheptenes. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis of benzocycloheptenes via common synthetic routes.
Intramolecular Friedel-Crafts Cyclization
Question: My intramolecular Friedel-Crafts cyclization to form a benzosuberone precursor is giving a low yield. What are the potential causes and solutions?
Answer: Low yields in intramolecular Friedel-Crafts acylations for the synthesis of benzosuberones are a frequent challenge. Several factors can be at play:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, PPA, Eaton's Reagent) is crucial. Its activity can be compromised by moisture. Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.
-
Suboptimal Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions and decomposition. The optimal temperature is dependent on the specific substrate and catalyst. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
-
Steric Hindrance: Bulky groups on the aromatic ring or the acyl chain can hinder the intramolecular cyclization. In such cases, a stronger Lewis acid or higher temperatures might be necessary.
-
Formation of Side Products: Dealkylation or rearrangement of alkyl-substituted aromatic rings can occur, especially with strong Lewis acids. Consider using a milder catalyst if you observe such side products. For substrates prone to rearrangement, a less aggressive Lewis acid might be beneficial.[1]
-
Ring Strain: The formation of a seven-membered ring is entropically less favorable than a six-membered ring. This inherent ring strain can contribute to lower yields compared to the synthesis of corresponding six-membered ring analogs like tetralones.[1]
Wittig Reaction for Exocyclic Double Bond Formation
Question: I am experiencing a low yield in a Wittig reaction to introduce an exocyclic double bond on a benzosuberone core. What could be the issue?
Answer: Low yields in Wittig reactions, especially with cyclic ketones like benzosuberone, can be attributed to several factors:
-
Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step. Ensure you are using a sufficiently strong and fresh base (e.g., n-BuLi, NaH, or KOtBu) in an anhydrous solvent. Incomplete deprotonation of the phosphonium (B103445) salt will lead to low yields.[2]
-
Ylide Instability: Non-stabilized ylides can be unstable and decompose, especially at higher temperatures. It is often recommended to generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and use it immediately.[2][3]
-
Steric Hindrance: Benzosuberone is a sterically hindered ketone. The bulky triphenylphosphine (B44618) oxide byproduct can also create steric congestion in the transition state. Using a less sterically demanding phosphonium salt or a Horner-Wadsworth-Emmons (HWE) modification with a phosphonate (B1237965) ester can sometimes improve yields.[3]
-
Side Reactions of the Ylide: The highly reactive ylide can react with any trace amounts of water or oxygen. It is crucial to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction.
-
Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal from the nonpolar this compound product can be challenging and lead to yield loss during purification.
Ring Expansion Reactions (e.g., Tiffeneau-Demjanov Rearrangement)
Question: My Tiffeneau-Demjanov ring expansion of a substituted aminomethyl-cyclohexanol precursor is resulting in a low yield of the desired benzocycloheptenone. What are the common pitfalls?
Answer: The Tiffeneau-Demjanov rearrangement can be a powerful tool for one-carbon ring expansion, but it is sensitive to reaction conditions and substrate structure:
-
Formation of Side Products: The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products, including rearranged alcohols and olefins, in addition to the desired ketone. The ratio of these products is highly dependent on the substrate and reaction conditions.[4][5]
-
Suboptimal Diazotization Conditions: The formation of the diazonium salt from the primary amine with nitrous acid (generated in situ from NaNO₂ and acid) is a critical step. The reaction is typically carried out at low temperatures (0-5 °C) to minimize the decomposition of the unstable diazonium intermediate.[6]
-
Migratory Aptitude: The regioselectivity of the ring expansion depends on the migratory aptitude of the adjacent carbon atoms. In unsymmetrically substituted precursors, this can lead to a mixture of isomeric ketones.
-
Stereochemistry of the Precursor: The stereochemistry of the starting 1-aminomethyl-cycloalkanol can influence the product distribution and yield. Different diastereomers may react at different rates or lead to different products.[4]
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound derivatives from various literature sources.
Table 1: Multi-step Synthesis of a Functionalized this compound Derivative [7][8]
| Step | Reaction | Reagents and Conditions | Yield |
| 1 | Benzylic Bromination | 1-Benzosuberone, NBS, AIBN, CCl₄, reflux | - |
| 2 | Elimination | DBU, MeCN, heat | 82% (over 2 steps) |
| 3 | Nitration | HNO₃, H₂SO₄ | - |
| 4 | Benzylic Bromination | NBS, AIBN, CCl₄, reflux | 59% |
| 5 | Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | - |
| Overall | 5-step synthesis of amino-benzocycloheptene | ~21% |
Table 2: Cascade Intramolecular Prins/Friedel-Crafts Cyclization for Tetrahydro-5H-benzo[6]annulen-7-ol Derivatives [9][10]
| Entry | Aldehyde Substrate | Nucleophile | Lewis Acid | Yield (%) |
| 1 | 3-(2-vinylphenyl)propanal | Veratrole | BF₃·Et₂O | 60 |
| 2 | 3-(2-vinylphenyl)propanal | Furan | BF₃·Et₂O | 31 |
| 3 | 3-(2-vinyl-4-methoxyphenyl)propanal | Veratrole | BF₃·Et₂O | 65 |
| 4 | 3-(2-vinyl-4-chlorophenyl)propanal | Veratrole | BF₃·Et₂O | 55 |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation for Benzosuberone Synthesis
This protocol is a general procedure for the cyclization of 4-phenylpentanoyl chloride to form a benzosuberone derivative.
Materials:
-
4-phenylpentanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 4-phenylpentanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired benzosuberone.
Protocol 2: Wittig Reaction for the Synthesis of an Exocyclic this compound
This protocol describes a general procedure for the reaction of benzosuberone with a phosphonium ylide.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Benzosuberone
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzosuberone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes) to separate the product from triphenylphosphine oxide.
Visualizations
The following diagrams illustrate key workflows and pathways related to troubleshooting this compound synthesis.
Caption: A logical workflow for troubleshooting low yields.
Caption: Key steps in the Friedel-Crafts pathway.
Caption: The reaction pathway of the Wittig reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Benzocycloheptene Derivatives
Welcome to the Technical Support Center for the purification of polar benzocycloheptene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this challenging class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar this compound derivatives?
The primary challenges stem from the inherent polarity of these molecules, which can lead to issues such as:
-
Poor solubility in common non-polar organic solvents used in normal-phase chromatography.
-
Strong binding to silica (B1680970) gel in normal-phase chromatography, resulting in streaking, low recovery, and sometimes decomposition.[1][2]
-
Co-elution with polar impurities , making separation difficult.
-
Difficulty in crystallization due to high solubility in polar solvents and the presence of impurities that can inhibit crystal formation.
-
Formation of emulsions during liquid-liquid extraction.
Q2: Which chromatographic technique is best suited for purifying polar this compound derivatives?
The choice of chromatographic technique depends on the specific properties of the derivative. Here are the most common options:
-
Normal-Phase Chromatography (NPC): While challenging, it can be optimized using highly polar mobile phases or by modifying the stationary phase.
-
Reversed-Phase Chromatography (RPC): Often a good choice for polar compounds. The non-polar stationary phase (like C18) allows for elution with polar mobile phases (e.g., water/acetonitrile (B52724) or water/methanol).[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a less polar organic solvent and a small amount of a more polar solvent.[3][4]
Q3: My polar this compound derivative is unstable on silica gel. What are my options?
Instability on silica gel is a common problem for certain classes of organic compounds. Here are several strategies to address this:
-
Deactivate the silica gel: You can neutralize the acidic sites on silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (B128534) or ammonia (B1221849) in methanol (B129727).[1]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or bonded silica phases such as diol or amino-propyl.[2]
-
Switch to reversed-phase chromatography: As the stationary phase is non-polar, it is less likely to cause degradation of acid-sensitive compounds.[2]
-
Minimize contact time: Use a faster flow rate or a shorter column to reduce the time your compound spends on the stationary phase.
Troubleshooting Guides
Chromatography
Issue 1: The compound is not moving from the baseline in normal-phase chromatography.
-
Cause: The mobile phase is not polar enough to elute the highly polar compound from the silica gel.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane).
-
Use a stronger solvent system: For very polar compounds, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol can be used, with 1-10% of this stock in dichloromethane.[1]
-
Issue 2: The compound streaks badly on the TLC plate and column.
-
Cause: This can be due to several factors, including compound overload, strong interaction with the stationary phase, or partial insolubility in the mobile phase.
-
Solution:
-
Reduce the amount of sample loaded on the column or TLC plate.
-
Add a modifier to the mobile phase: For basic compounds, adding a small amount of triethylamine (0.1-1%) or ammonia can improve peak shape. For acidic compounds, a small amount of acetic acid may help.[2]
-
Change the stationary phase to one with different properties (e.g., alumina, C18).[2]
-
Issue 3: Poor separation of the product from a polar impurity.
-
Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solution:
-
Screen different solvent systems using TLC to find one that maximizes the difference in Rf values (ΔRf).
-
Use a shallower gradient during column chromatography to improve resolution.
-
Try a different chromatographic technique (e.g., if using NPC, try RPC or HILIC).
-
Crystallization
Issue 4: The compound "oils out" instead of crystallizing.
-
Cause: The solution is too supersaturated, cooled too quickly, or impurities are present.
-
Solution:
-
Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Issue 5: The compound will not crystallize from any solvent.
-
Cause: High solubility in the chosen solvent, even at low temperatures, or the presence of impurities inhibiting crystallization.
-
Solution:
-
Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes turbid, then allow it to cool slowly.
-
Ensure high purity before crystallization: A preliminary purification by flash chromatography may be necessary to remove impurities that hinder crystallization.
-
Liquid-Liquid Extraction
Issue 6: A stable emulsion forms between the aqueous and organic layers.
-
Cause: Vigorous shaking or the presence of surfactant-like impurities.
-
Solution:
-
Gently invert the separatory funnel multiple times instead of vigorous shaking.
-
Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion. This is known as "salting out".[5]
-
Filter the emulsified layer through a pad of Celite or glass wool.
-
If available, centrifugation can be effective in separating the layers.
-
Data Presentation
Table 1: Common Solvents for Chromatography of Polar Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Non-polar |
| Toluene | 2.4 | 111 | Non-polar |
| Dichloromethane (DCM) | 3.1 | 40 | Medium polarity |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium polarity |
| Acetone | 5.1 | 56 | Polar aprotic |
| Acetonitrile (ACN) | 5.8 | 82 | Polar aprotic, common in RPC and HILIC |
| Methanol (MeOH) | 5.1 | 65 | Polar protic |
| Water | 10.2 | 100 | Highly polar, used in RPC and HILIC |
Table 2: Troubleshooting Summary for Chromatography
| Issue | Possible Cause | Recommended Action |
| Compound at baseline | Mobile phase not polar enough | Increase mobile phase polarity; add modifier (e.g., NH4OH); switch to HILIC/RPC.[1] |
| Streaking | Overloading; strong stationary phase interaction | Reduce sample load; add modifier (e.g., TEA, Acetic Acid); change stationary phase.[2] |
| Poor Separation | Insufficient selectivity | Screen different solvent systems; use a shallower gradient; try a different chromatography mode. |
| Compound Instability | Acidic nature of silica gel | Deactivate silica with a base; use alumina or bonded silica; switch to RPC.[1][2] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with a Polar Mobile Phase
-
Slurry Preparation: Weigh the required amount of silica gel and create a slurry with the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure. Ensure the packed bed is level.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent. For better resolution, it is recommended to dry-load the sample. To do this, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the initial, low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column Selection: Choose a suitable C18 or other reversed-phase column.
-
Mobile Phase Preparation: Prepare the mobile phases. Solvent A is typically water, and Solvent B is acetonitrile or methanol. A buffer (e.g., formic acid or ammonium acetate) may be added to control the pH and improve peak shape.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution: Inject the sample and start the gradient program, typically increasing the percentage of the organic solvent (Solvent B) over time to elute the compounds.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization if the mobile phase is largely aqueous.
Protocol 3: Crystallization using a Solvent/Anti-Solvent System
-
Dissolution: Dissolve the impure compound in the minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible "poor" solvent (an anti-solvent in which the compound is poorly soluble) dropwise until the solution becomes persistently turbid.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the turbidity and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator or freezer.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals in a vacuum oven.
Mandatory Visualization
References
Resolving peak overlap in 1H NMR of benzocycloheptene compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the 1H NMR spectroscopic analysis of benzocycloheptene compounds. The inherent conformational flexibility and the presence of numerous chemically similar protons in this compound derivatives often lead to significant signal overlap, complicating structural elucidation.[1][2][3] This guide offers strategies and experimental protocols to overcome these challenges.
Troubleshooting Guide
This section addresses common problems related to peak overlap in a question-and-answer format, providing actionable solutions.
Question 1: The signals for my aliphatic protons in the seven-membered ring are clustered into a broad, unresolved multiplet. How can I begin to resolve them?
Answer: This is a classic issue with this compound systems due to the similar chemical environments of the methylene (B1212753) and methine protons. The first step is to move from 1D NMR to techniques that add a second dimension to disperse the signals. For more complex cases, chemical methods can be employed.
Solution A: Employ 2D NMR Spectroscopy Two-dimensional NMR is the most powerful approach to resolve overlap by spreading correlations out in a second frequency dimension.[4][5][6]
-
COSY (Correlation Spectroscopy): This is the best starting point. It identifies protons that are J-coupled (typically through 2-3 bonds).[7][8] This allows you to trace the connectivity of protons within the seven-membered ring, even if their signals are completely overlapping in the 1D spectrum. A Double Quantum Filtered (DQF-COSY) experiment can provide cleaner spectra with reduced diagonal peaks.[6][8]
-
TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful for identifying all protons within a single spin system.[4][9] For a substituted this compound, you can sometimes irradiate a well-resolved proton and see correlations to all other protons in that coupled network.
-
HSQC (Heteronuclear Single Quantum Coherence): If you have access to 13C data, an HSQC experiment is invaluable. It correlates each proton to the carbon it is directly attached to. Since 13C chemical shifts are much more dispersed than 1H shifts, protons that overlap in the 1H spectrum will often be resolved in the 2D HSQC spectrum because they are attached to carbons with different chemical shifts.[4][5]
Solution B: Modify the Chemical Environment If 2D NMR is insufficient or unavailable, you can alter the sample conditions to induce changes in chemical shifts.
-
Change the NMR Solvent: The chemical shifts of protons can be significantly influenced by the solvent due to effects like magnetic anisotropy and hydrogen bonding.[10][11][12][13] Switching from a non-aromatic solvent (like CDCl₃ or DMSO-d₆) to an aromatic solvent (like Benzene-d₆ or Pyridine-d₅) can often induce differential shifts and resolve overlapping signals.[13]
-
Use a Lanthanide Shift Reagent (LSR): LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule (e.g., hydroxyls, ketones, ethers).[14][15] This coordination induces large chemical shifts (known as Lanthanide-Induced Shifts or LIS), with the magnitude of the shift being dependent on the distance of the proton from the coordination site.[15][16] This can effectively spread out a crowded spectrum.[17]
Question 2: I have used a lanthanide shift reagent, but now my peaks are broad and difficult to interpret. What went wrong?
Answer: Line broadening is a common side effect when using lanthanide shift reagents.[18] This issue can arise from several factors, which can often be mitigated.
-
Concentration of LSR: Too high a concentration of the shift reagent is a primary cause of significant line broadening. The goal is to add just enough reagent to induce the desired separation without excessively degrading spectral quality. You should titrate the LSR into your sample, acquiring a spectrum after each small addition, to find the optimal concentration.[14]
-
Presence of Water: LSRs are Lewis acids and are highly sensitive to water.[18] Any moisture in your sample or solvent will compete for coordination to the LSR, reducing its effectiveness and potentially contributing to broadening. Ensure your solvent is anhydrous and your glassware is thoroughly dried.
-
Choice of Lanthanide: Europium-based reagents (e.g., Eu(fod)₃, Eu(dpm)₃) are popular because they typically cause downfield shifts with moderate broadening.[15][16] Praseodymium (Pr) reagents cause upfield shifts. If one type causes excessive broadening, trying a different lanthanide may yield better results.
Frequently Asked Questions (FAQs)
Q1: What is the best first experiment to run when I see peak overlap? A1: A DQF-COSY is an excellent first step. It is a relatively quick experiment that provides crucial information about proton-proton coupling networks, which is the fundamental framework for assigning the structure of the aliphatic ring.[7][8]
Q2: How do I choose between a NOESY and a ROESY experiment for conformational analysis of my this compound derivative? A2: Both NOESY and ROESY are 2D NMR experiments that detect through-space correlations between protons that are close to each other (< 5 Å), providing information on the molecule's 3D structure and conformation.[19][20] The choice depends on the molecular weight (MW) of your compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Works best for small molecules (MW < 600) and large molecules (MW > 1200).[21]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Is preferred for medium-sized molecules (MW approx. 700-1200), where the NOE effect can be close to zero, making NOESY experiments ineffective.[21][22] For many this compound derivatives, ROESY is a reliable choice.
Q3: Can temperature changes help resolve peak overlap? A3: Yes, changing the temperature can be a useful technique, particularly for conformationally flexible molecules like benzocycloheptenes.[1][3] Lowering the temperature can slow down the rate of ring inversion, potentially "freezing out" individual conformers. If the conformers are stable enough on the NMR timescale at low temperature, you may see separate sets of sharp signals for each, effectively resolving the overlap seen in the room temperature average spectrum.[2] Conversely, increasing the temperature can sometimes average out complex multiplets into simpler, sharper signals.
Experimental Protocols
Protocol 1: Using a Lanthanide Shift Reagent (LSR)
-
Sample Preparation: Prepare a solution of your this compound compound in an anhydrous deuterated solvent (e.g., CDCl₃) at a typical concentration for 1H NMR. Ensure the NMR tube and all glassware are scrupulously dry.
-
Acquire Initial Spectrum: Record a standard 1H NMR spectrum of your compound. This will serve as your reference (0 molar equivalents of LSR).
-
Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same anhydrous deuterated solvent.
-
Titration: Add a small aliquot of the LSR stock solution to your NMR tube (e.g., to achieve a 0.1 molar equivalent). Shake the tube gently to mix.
-
Acquire Spectrum: Record another 1H NMR spectrum. Compare the peak positions and resolution to the previous spectrum.
-
Repeat: Continue adding small aliquots of the LSR stock solution and acquiring spectra until the desired signal dispersion is achieved or significant line broadening begins to occur.[14]
-
Analysis: Analyze the spectrum with the best resolution. The induced shifts can help assign protons based on their proximity to the coordinating functional group.
Protocol 2: Acquiring a 2D DQF-COSY Spectrum
-
Sample Preparation: Prepare your sample as you would for a standard 1H NMR. Ensure the concentration is sufficient for a 2D experiment (typically 5-10 mg in 0.6 mL of solvent).
-
Instrument Setup: On the NMR spectrometer, load a standard DQF-COSY pulse program.
-
Set Parameters:
-
Set the spectral width (sweep width) to encompass all proton signals of interest.
-
Set the carrier frequency (transmitter offset) to the center of the proton spectrum.
-
Choose the number of increments in the indirect dimension (t1). A value of 256 or 512 is often a good starting point.
-
Set the number of scans per increment based on your sample concentration to achieve adequate signal-to-noise.
-
-
Acquisition: Start the experiment. 2D experiments can take anywhere from 30 minutes to several hours.
-
Processing: After acquisition, the data needs to be processed with a Fourier transform in both dimensions (F2 and F1). Apply appropriate window functions (e.g., sine-bell) to improve resolution. Phase the spectrum carefully.
-
Analysis: Identify the diagonal peaks, which correspond to the 1D spectrum. The off-diagonal cross-peaks connect signals from protons that are J-coupled. Symmetrically located cross-peaks confirm the correlation.[23]
Data Presentation
Table 1: Influence of Solvent on Proton Chemical Shifts
Different solvents can induce notable changes in chemical shifts (Δδ), which can be exploited to resolve overlapping signals. Aromatic solvents often cause significant upfield shifts for protons situated above the aromatic ring plane.[12]
| Proton Environment | Typical δ in CDCl₃ (ppm) | Expected Shift in Benzene-d₆ | Rationale |
| Benzylic Protons | 2.5 - 3.0 | Upfield Shift (Δδ ≈ -0.2 to -0.5) | Proximity to the aromatic solvent ring current. |
| Aliphatic Ring Protons | 1.5 - 2.5 | Variable, often smaller upfield shifts | Depends on the specific conformation and distance from the solvent molecule. |
| Protons near Polar Groups | Variable | Downfield or Upfield Shift | Complex interactions involving polarity and specific solvation. |
Note: The magnitude of the shift is highly dependent on the specific molecular geometry and conformation.[10][11]
Table 2: Comparison of Common 2D NMR Experiments for Peak Overlap
| Experiment | Information Provided | Typical Experiment Time | Best For... |
| DQF-COSY | Through-bond (2-3 bonds) H-H correlations.[7] | 30-60 minutes | Tracing direct proton connectivity and identifying coupling partners. |
| TOCSY | Through-bond correlations within an entire spin system.[4] | 30-90 minutes | Identifying all protons belonging to a single structural fragment (e.g., a substituent chain). |
| HSQC | One-bond H-C correlations.[4][24] | 1-2 hours | Resolving overlapped ¹H signals by dispersing them via the larger ¹³C chemical shift range.[5] |
| NOESY/ROESY | Through-space H-H correlations (< 5 Å).[20][21] | 2-8 hours | Determining 3D structure, stereochemistry, and molecular conformation. |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting peak overlap in 1H NMR spectra.
Experimental Workflow for Lanthanide Shift Reagent Titration
Caption: Workflow for resolving peak overlap using an LSR titration.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. COSY [chem.ch.huji.ac.il]
- 8. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 9. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 23. www-keeler.ch.cam.ac.uk [www-keeler.ch.cam.ac.uk]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of Benzocycloheptene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the regioselective functionalization of benzocycloheptene.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound and related derivatives.
Issue 1: Poor Regioselectivity in Benzylic C-H Oxidation
Question: My benzylic C-H oxidation of a this compound substrate is resulting in a mixture of isomers (e.g., oxidation at both C5 and C7) with low regioselectivity. How can I improve the selectivity for a single benzylic position?
Answer: Achieving high regioselectivity in benzylic C-H oxidations of benzocycloheptenes can be challenging due to the similar reactivity of the two benzylic positions. Here are several strategies to enhance selectivity:
-
Steric Hindrance: The regioselectivity of C–H oxidation can be significantly influenced by the steric environment of the substrate. One study demonstrated that the presence of a bulky substituent on the aromatic ring can direct oxidation to the more accessible benzylic position. For instance, substrates with substituents at the C1 or C4 positions of the benzene (B151609) ring often show a preference for oxidation at the distal C7 position to minimize steric clash with the catalyst or oxidant.
-
Catalyst Selection: The choice of catalyst is critical. Some catalytic systems are inherently more selective for less sterically hindered C-H bonds. For example, certain manganese and iron-based catalysts have shown good selectivity in benzylic oxidations. Comparing different catalysts under your reaction conditions is advisable.
-
Directing Groups: The introduction of a directing group onto the this compound scaffold can provide excellent control over regioselectivity. A directing group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, favoring its functionalization. While this requires additional synthetic steps to install and potentially remove the directing group, it often provides the highest and most predictable selectivity.
-
Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. The polarity of the solvent can influence the conformation of the substrate and the catalyst's active species, thereby affecting regioselectivity. Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which may correspond to the formation of the desired regioisomer.
Issue 2: Low Yield in Palladium-Catalyzed C-H Functionalization
Question: I am attempting a Pd-catalyzed C-H arylation of this compound, but I am observing very low yields of the desired product. What are the common causes and how can I improve the reaction efficiency?
Answer: Low yields in Pd-catalyzed C-H functionalization reactions are a common issue. Consider the following troubleshooting steps:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the C-H activation step. For many C-H functionalization reactions, mono-protected amino acid (MPAA) ligands, such as Ac-L-Ile-OH, have proven to be highly effective. If you are using a different type of ligand or no ligand at all, switching to an MPAA ligand could significantly improve your yield.
-
Oxidant and Additives: The choice of oxidant is critical for regenerating the active Pd(II) catalyst. Common oxidants include Ag₂CO₃, AgOAc, and benzoquinone. The stoichiometry of the oxidant can also be optimized. Additionally, additives like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often required as a base to facilitate the C-H activation/deprotonation step. Ensure the base is dry and of high purity.
-
Reaction Concentration: One study on the C-H functionalization of a related benzazepine system noted that conducting the reaction at a higher concentration (e.g., 0.2 M vs. 0.1 M) led to a significant improvement in yield. This is because the bimolecular steps of the catalytic cycle are favored at higher concentrations.
-
Substrate Purity: Impurities in the this compound starting material can poison the palladium catalyst. Ensure your substrate is of high purity by re-purification (e.g., column chromatography, recrystallization) if necessary.
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize and deactivate the palladium catalyst, especially at elevated temperatures. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reagents.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the regioselective functionalization of this compound?
A1: The primary challenge lies in differentiating between the two electronically similar benzylic C-H bonds at the C5 and C7 positions. Both positions are activated by the adjacent benzene ring, leading to similar reactivity and often resulting in mixtures of regioisomers. A secondary challenge is controlling functionalization on the aromatic ring versus the seven-membered ring.
Q2: How can I selectively functionalize the aromatic ring of this compound without affecting the benzylic positions?
A2: To selectively functionalize the aromatic ring, you can employ classic electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The regioselectivity on the aromatic ring will be governed by the electronic nature of any existing substituents. To prevent side reactions at the benzylic positions, you can perform these reactions under conditions that do not involve radical initiators or strong oxidants. For example, using NBS with a radical initiator would likely lead to benzylic bromination, while using Br₂ with a Lewis acid like FeBr₃ would favor aromatic bromination.
Q3: Are there any computational methods to predict the regioselectivity of this compound functionalization?
A3: Yes, computational methods, particularly density functional theory (DFT), can be valuable tools for predicting regioselectivity. By calculating the activation energies for C-H bond cleavage at different positions, it is possible to predict the most likely site of reaction. These calculations can model the interaction of the substrate with the catalyst and help rationalize experimentally observed selectivities. For example, DFT calculations have been used to understand the selectivity in Rh-catalyzed C-H amination of benzocycloheptenes.
Quantitative Data Summary
Table 1: Regioselectivity in Benzylic C-H Oxidation of this compound Derivatives
| Catalyst | Oxidant | Substrate | Major Product Position | Regioselectivity Ratio (Major:Minor) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Mn(OAc)₂ | O₂ | 1-Methylthis compound | C7 | 10:1 | 65 | |
| Fe(PPM)Cl₃ | H₂O₂ | This compound | C5/C7 | 1:1 | 50 | N/A |
| Ru(bpy)₃Cl₂ | Na₂S₂O₈ | this compound | C5/C7 | 1.2:1 | 45 | N/A |
Table 2: Conditions for Pd-Catalyzed C-H Arylation of this compound Analogs
| Pd Catalyst | Ligand | Oxidant | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | Ac-L-Ile-OH | Ag₂CO₃ | K₂CO₃ | Toluene (B28343) | 100 | 85 | |
| PdCl₂(dppf) | None | AgOAc | Cs₂CO₃ | Dioxane | 120 | 30 | N/A |
| Pd(TFA)₂ | None | Benzoquinone | NaOAc | Acetic Acid | 110 | 40 | N/A |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of a Benzazepine Derivative (Analogous to this compound)
This protocol is adapted from a procedure for a structurally similar benzazepine system and can be used as a starting point for the C-H arylation of this compound.
-
Reagent Preparation: To an oven-dried reaction vial, add the benzazepine substrate (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol %), Ac-L-Ile-OH (20 mol %), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene to the vial to achieve a concentration of 0.2 M with respect to the substrate.
-
Degassing: Seal the vial with a Teflon-lined cap and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired arylated product.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Synthesis and Stability of Benzocycloheptene Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzocycloheptene intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of these compounds, with a focus on preventing their decomposition.
Frequently Asked Questions (FAQs)
Q1: My this compound intermediate is showing signs of degradation (e.g., color change, appearance of new spots on TLC). What are the most common causes?
A1: Decomposition of this compound intermediates is often multifactorial, but the primary culprits are typically:
-
Oxidation: The benzylic positions and any double bonds within the seven-membered ring are susceptible to oxidation, especially when exposed to air (oxygen).[1][2][3] This can be exacerbated by light or trace metal impurities.
-
Photodegradation: Several this compound derivatives are known to be photolabile, meaning they can decompose upon exposure to light, particularly UV radiation.[4]
-
Acid or Base Instability: Certain functional groups on the this compound core or the intermediates in your reaction may be sensitive to acidic or basic conditions, leading to rearrangements or decomposition.[5] For example, triazoline intermediates formed from benzocycloheptenes can decompose under moderately acidic conditions.
-
Thermal Decomposition: Some this compound structures can undergo thermal rearrangement or degradation at elevated temperatures.[3]
Q2: How can I minimize oxidative degradation of my this compound intermediate?
A2: To prevent oxidation, consider the following strategies:
-
Work under an Inert Atmosphere: Whenever possible, conduct reactions and handle intermediates under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Use Degassed Solvents: Solvents can dissolve atmospheric oxygen. Degassing your solvents prior to use can significantly reduce the potential for oxidation.
-
Add Antioxidants: In some cases, adding a radical scavenger or antioxidant to the reaction mixture or during workup and storage can be effective. Common examples include butylated hydroxytoluene (BHT) or ascorbic acid.[4]
Q3: My this compound-containing drug candidate is sensitive to light. What steps can I take to improve its photostability?
A3: For photolabile this compound compounds, the following precautions are recommended:
-
Protect from Light: Conduct experiments in amber-colored glassware or wrap your reaction flasks and storage vials in aluminum foil to block out light.
-
Use of UV Absorbers: The addition of UV-absorbing agents, such as ascorbic acid or p-aminobenzoic acid (PABA), can enhance the photostability of light-sensitive compounds.[4]
Q4: Are there any general recommendations for the purification of potentially unstable this compound intermediates?
A4: When purifying unstable intermediates, it is crucial to work quickly and under mild conditions:
-
Use Mild Purification Techniques: Opt for purification methods that avoid harsh conditions. Flash column chromatography is generally preferred over distillation, which requires heat.
-
Buffer the Stationary Phase: If your compound is sensitive to the acidic nature of silica (B1680970) gel, you can neutralize it by pre-treating the silica with a base, such as triethylamine, mixed in the eluent.
-
Maintain Low Temperatures: Keep the fractions cold during and after collection if your compound is thermally labile.
-
Promptly Remove Solvent: Evaporate the solvent under reduced pressure at low temperatures as quickly as possible after purification.
Troubleshooting Guides
Problem 1: Low yield in a reaction involving a this compound intermediate, with evidence of decomposition.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Repeat the reaction under a strict inert atmosphere (N₂ or Ar). 2. Use freshly degassed solvents. 3. Add a catalytic amount of a radical scavenger like BHT to the reaction mixture. |
| Acid/Base Lability | 1. Carefully check the pH of your reaction and workup conditions. 2. If your intermediate is acid-sensitive, use a non-acidic workup or quench with a mild base (e.g., sodium bicarbonate solution). 3. If your intermediate is base-sensitive, use a mild acidic quench (e.g., ammonium (B1175870) chloride solution). |
| Thermal Instability | 1. If the reaction is run at elevated temperatures, try to lower the temperature, even if it requires a longer reaction time. 2. During workup, use ice baths to keep all solutions cold. 3. Concentrate the product solution at low temperatures using a rotary evaporator with a cold water bath. |
Problem 2: The purified this compound intermediate decomposes during storage.
| Possible Cause | Troubleshooting Steps |
| Exposure to Air and Light | 1. Store the purified compound in an amber vial under an inert atmosphere. 2. For long-term storage, consider storing at low temperatures (-20 °C or -80 °C). 3. If the compound is particularly sensitive, consider storing it as a solution in a degassed, anhydrous solvent. |
| Residual Impurities | 1. Ensure the compound is highly pure, as trace acidic or metallic impurities can catalyze decomposition. 2. If necessary, re-purify the compound using the mild techniques described in the FAQs. |
Data Presentation
Table 1: Photodegradation Kinetics of this compound Antihistamines
The following table summarizes the photodegradation rate constants for two photolabile benzocycloheptane antihistamines, Loratadine and Pizotifen, under UV irradiation at 254 nm in different solvents.[4]
| Compound | Solvent | Apparent First-Order Rate Constant (k, min⁻¹) |
| Loratadine | Methanol | 0.023 |
| Acetonitrile | 0.019 | |
| Water | 0.015 | |
| Pizotifen | Methanol | 0.031 |
| Acetonitrile | 0.028 | |
| Water | 0.022 |
Experimental Protocols
Protocol 1: General Procedure for Working Under an Inert Atmosphere
This protocol describes the basic setup for performing a reaction under an inert atmosphere to prevent oxidative decomposition.
-
Glassware Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) to remove any adsorbed water.
-
Assembly: Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Use septa to seal openings.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via syringe through the septa. Add solid reagents under a positive pressure of the inert gas.
-
Reaction Monitoring: Monitor the reaction by TLC by withdrawing small aliquots with a syringe.
-
Workup: Quench the reaction by adding the quenching solution via syringe. Conduct the subsequent extraction and purification steps as quickly as possible, minimizing exposure to air.
Protocol 2: Stabilization of Photolabile this compound Intermediates
This protocol provides a general method for enhancing the stability of photolabile compounds during a reaction.
-
Glassware: Use amber-colored glassware or wrap the reaction flask with aluminum foil.
-
Addition of a UV Absorber: To the reaction mixture, add a UV absorber such as ascorbic acid or p-aminobenzoic acid (PABA) in a suitable concentration (typically a molar excess relative to the photosensitive compound).[4]
-
Reaction Conditions: Proceed with the reaction as planned, ensuring the reaction setup remains protected from light.
-
Workup and Purification: Conduct the workup and purification steps in a darkened fume hood or with minimal light exposure. Store the purified product in an amber vial.
Visualizations
Caption: Common decomposition pathways for this compound intermediates.
Caption: Troubleshooting workflow for preventing decomposition.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Stability studies on some benzocycloheptane antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Benzocycloheptene Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of benzocycloheptene derivatives from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges. The synthesis of 7,8-dihydro-5(6H)-benzocycloheptenone (also known as benzosuberone) via an intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid using polyphosphoric acid (PPA) is used as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of benzosuberone from a lab to a pilot plant?
A1: Scaling up the synthesis of benzosuberone presents several key challenges that can impact yield, purity, and safety.[1][2] These include:
-
Heat Transfer: The intramolecular Friedel-Crafts cyclization is often exothermic. What is easily managed in a small laboratory flask can lead to a runaway reaction in a large pilot plant reactor due to the lower surface-area-to-volume ratio, which makes heat dissipation less efficient.[1][2]
-
Mixing Efficiency: Achieving uniform mixing of the viscous polyphosphoric acid and the reactant is more challenging in a large reactor. Poor mixing can lead to localized overheating, side reactions, and incomplete conversion, ultimately affecting the product's purity and yield.
-
Reagent Addition: The rate of addition of reagents is more critical at a larger scale. A slow and controlled addition is often necessary to manage the reaction's exothermicity.
-
Work-up and Product Isolation: Handling large volumes of viscous reaction mixtures and quenching the reaction safely can be difficult. Product isolation and purification methods used in the lab, such as column chromatography, may not be feasible or economical at the pilot plant scale.
-
Safety: The risks associated with handling large quantities of corrosive and viscous materials like PPA increase significantly at a larger scale.
Q2: How do reaction parameters for benzosuberone synthesis differ between the lab and pilot plant?
A2: Reaction parameters must be adapted when moving from a laboratory to a pilot plant scale. The following table summarizes typical differences:
| Parameter | Laboratory Scale (e.g., 50 g) | Pilot Plant Scale (e.g., 5 kg) | Key Considerations for Scale-Up |
| Reactant (4-Phenylbutyric Acid) | 50 g | 5 kg | Ensure consistent purity of the starting material at both scales. |
| Cyclizing Agent (PPA) | ~500 g | ~50 kg | PPA is highly viscous; pilot plant equipment must handle and mix it effectively. |
| Reaction Temperature | 80-100°C | 80-100°C (with careful monitoring) | Precise temperature control is crucial to prevent side reactions. The temperature gradient within a large reactor must be minimized. |
| Reaction Time | 1-2 hours | 2-4 hours | Reaction times may be longer to ensure complete conversion due to mixing and heat transfer limitations. |
| Stirring Speed | 300-500 RPM (Magnetic Stirrer) | 100-300 RPM (Mechanical Overhead Stirrer) | The type and speed of the stirrer must be optimized for efficient mixing in the larger vessel. |
| Work-up/Quenching | Pouring onto ice | Slow addition of the reaction mixture to a separate vessel with ice and water | Quenching is highly exothermic and requires careful control at a large scale. |
| Product Isolation | Extraction with organic solvent | Extraction or centrifugation | The method of isolation may change based on the scale and equipment availability. |
| Purification | Column Chromatography | Distillation or Crystallization | Purification methods must be scalable and economically viable. |
| Typical Yield | 85-95% | 80-90% | A slight decrease in yield is common upon scale-up. |
| Purity (Crude) | >90% | >85% | Impurity profiles may change with scale. |
Q3: What are the critical safety precautions for the pilot-scale synthesis of benzosuberone?
A3: Safety is paramount when scaling up chemical synthesis. For benzosuberone synthesis, consider the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling large quantities of PPA, a face shield and acid-resistant apron are recommended.
-
Ventilation: Conduct the reaction in a well-ventilated area or a walk-in fume hood to avoid inhalation of any fumes.
-
Material Handling: Polyphosphoric acid is highly corrosive and viscous. Use appropriate equipment for transferring large quantities, such as a peristaltic pump with compatible tubing.
-
Reaction Quenching: The quenching of PPA with water is extremely exothermic and can cause splattering. Always add the hot PPA solution slowly to a vigorously stirred ice/water mixture. Never add water directly to the hot PPA.
-
Emergency Plan: Have a clear plan for handling spills and emergencies. Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.
Troubleshooting Guides
Issue 1: Low Yield of Benzosuberone
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). It's possible that longer reaction times are needed at a larger scale. - Check Stirring Efficiency: Ensure that the stirring is adequate to mix the viscous PPA and the reactant. Create a vortex if possible to ensure good surface contact. |
| Side Reactions | - Control Temperature: Overheating can lead to charring and the formation of byproducts. Ensure the reactor's temperature control system is functioning correctly and that there are no hot spots. - Purity of Starting Material: Impurities in the 4-phenylbutyric acid can lead to side reactions. Verify the purity of the starting material. |
| Product Loss During Work-up | - Incomplete Extraction: Ensure that the pH of the aqueous layer is adjusted correctly during work-up to maximize the amount of product in the organic phase. - Emulsion Formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation. |
Issue 2: Poor Product Purity (High Level of Impurities)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Formation of Polymeric Byproducts | - Lower Reaction Temperature: High temperatures can promote polymerization. Running the reaction at the lower end of the recommended temperature range may reduce the formation of these impurities. - Reduce Reaction Time: If the reaction is run for too long after completion, side reactions can occur. Optimize the reaction time by monitoring its progress. |
| Inadequate Quenching | - Controlled Quenching: A rapid, uncontrolled quench can lead to localized high temperatures and the formation of degradation products. Ensure the quenching process is slow and well-controlled. |
| Inefficient Purification | - Optimize Purification Method: If distillation is used, ensure the vacuum is adequate and the column has sufficient theoretical plates. If crystallization is the method of choice, screen different solvents to find the optimal one for purification. |
Experimental Protocols
Laboratory Scale Synthesis of Benzosuberone (50 g)
Materials:
-
4-Phenylbutyric acid: 50 g
-
Polyphosphoric acid (PPA): 500 g
-
Ice: 1 kg
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a 1 L three-necked round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a nitrogen inlet.
-
Add polyphosphoric acid (500 g) to the flask and heat it to 80°C with stirring.
-
Slowly add 4-phenylbutyric acid (50 g) in portions over 30 minutes, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, continue stirring at 90-95°C for 1.5 hours. Monitor the reaction by TLC.
-
In a separate 2 L beaker, prepare a mixture of ice (1 kg) and water (500 mL) and stir vigorously.
-
Once the reaction is complete, carefully and slowly pour the hot reaction mixture into the ice-water mixture with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure benzosuberone.
Pilot Plant Scale Synthesis of Benzosuberone (5 kg)
Equipment:
-
50 L glass-lined reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
100 L quenching vessel.
-
Centrifuge or extraction unit.
-
Vacuum distillation apparatus.
Procedure:
-
Charge the 50 L reactor with polyphosphoric acid (50 kg) and heat to 80°C with agitation.
-
Slowly add 4-phenylbutyric acid (5 kg) via a powder addition system over 1-2 hours, maintaining the internal temperature below 100°C.
-
After the addition is complete, maintain the batch temperature at 90-95°C for 3 hours, monitoring the reaction progress by in-situ sampling and analysis.
-
In the 100 L quenching vessel, charge with crushed ice (50 kg) and water (25 L) and start agitation.
-
Once the reaction is complete, slowly transfer the hot reaction mixture from the reactor to the quenching vessel over 1-2 hours, ensuring the temperature in the quenching vessel is controlled.
-
Extract the quenched mixture with an appropriate solvent (e.g., toluene (B28343) or dichloromethane).
-
Separate the phases. Wash the organic phase with a basic solution and then with water.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for low yield in benzosuberone synthesis.
Caption: Logical workflow for scaling up this compound synthesis.
References
Managing stereochemistry in asymmetric benzocycloheptene synthesis
Technical Support Center: Asymmetric Benzocycloheptene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for managing stereochemistry in the asymmetric synthesis of benzocycloheptenes. Below you will find frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereochemistry in this compound synthesis?
A1: Stereocontrol in the synthesis of chiral benzocycloheptenes is typically achieved through three main approaches:
-
Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials, such as amino acids or sugars, where at least one stereocenter from the starting material is incorporated into the final product.
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a reaction before being removed, leaving the enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: This is a highly efficient method that uses a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate.[1][2] Common catalytic methods include transition-metal catalysis (e.g., Palladium, Rhodium) and organocatalysis.[3][4]
Q2: How do I select an appropriate chiral catalyst for my reaction?
A2: The choice of a chiral catalyst is critical and depends on the specific reaction type. For instance:
-
Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands (e.g., BINAP) complexed with metals like Rhodium or Ruthenium are often effective.
-
Friedel-Crafts Alkylation: Chiral phosphoric acids and chiral squaramide derivatives have shown success in catalyzing the asymmetric alkylation of indoles and other electron-rich arenes.[3]
-
Michael Additions: Bifunctional organocatalysts, such as thiourea (B124793) derivatives of cinchona alkaloids, are frequently used to control the stereochemistry of conjugate additions.[3][5]
-
Cycloadditions: Chiral Lewis acids or organocatalysts can be employed to control the enantioselectivity of [5+2] or other cycloaddition reactions used to form the seven-membered ring.[6]
It is crucial to consult the literature for catalysts that have been successfully applied to similar substrate classes and reaction types.
Q3: What role does the solvent play in stereoselectivity?
A3: The solvent can significantly influence both the reactivity and stereoselectivity of an asymmetric reaction. It can affect the solubility of the catalyst and substrate, the stability of intermediates, and the geometry of the transition state. Polar aprotic solvents like THF, CH2Cl2, and toluene (B28343) are common, but the optimal solvent must often be determined empirically through screening. In some cases, using chiral solvents can even induce asymmetry in a product formed from an achiral substrate.[7]
Q4: When should I consider using a biocatalyst?
A4: Biocatalysis, using enzymes like ene-reductases, can be a powerful tool for asymmetric synthesis, particularly for desymmetrization reactions.[8] Consider using a biocatalyst when:
-
High enantioselectivity is required (often >99% ee is achievable).
-
Environmentally benign reaction conditions are a priority (reactions are typically run in aqueous media).
-
Traditional chemical catalysts provide poor selectivity for your specific substrate.
-
You are performing a desymmetrization of a prochiral or meso compound to create quaternary stereocenters.[8]
Troubleshooting Guides
This section addresses specific problems encountered during the asymmetric synthesis of benzocycloheptenes.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Q: My reaction is producing the desired this compound, but the enantiomeric excess (or diastereomeric ratio) is consistently low. What steps should I take?
A: Low stereoselectivity can stem from multiple factors. A systematic approach is the most effective way to diagnose and solve the issue.[9]
Troubleshooting Workflow for Low Stereoselectivity
Below is a logical workflow to help identify the source of poor stereocontrol.
Caption: A decision-making workflow for troubleshooting low stereoselectivity.
Detailed Checklist:
-
Catalyst and Ligand Integrity:
-
Purity: Is your chiral catalyst or ligand enantiomerically pure? Verify the purity of new batches.
-
Decomposition: Many organometallic catalysts and phosphine ligands are sensitive to air and moisture.[9] Are you using proper inert atmosphere techniques (e.g., a glovebox or Schlenk line)?
-
Source: Consider obtaining the catalyst from a different, reputable supplier.
-
-
Purity of Reactants and Solvents:
-
Substrate: Impurities in the starting material can sometimes act as catalyst inhibitors or participate in non-selective background reactions. Re-purify your starting material if its purity is questionable.
-
Solvents: Ensure solvents are anhydrous, especially for reactions involving organometallics or strong bases.
-
-
Reaction Conditions:
-
Temperature: Stereoselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases selectivity, although it may slow the reaction rate.
-
Concentration: The concentration of reactants can influence the kinetics of the desired catalytic cycle versus off-cycle or background reactions. Perform a concentration screen.
-
Reaction Time: A product might racemize under the reaction conditions over extended periods. Monitor the reaction by chiral HPLC or GC to track both conversion and ee over time.
-
Problem 2: Competing Side Reactions and Low Yield
Q: I am observing the formation of significant byproducts, and the yield of my desired chiral this compound is low. How can I improve this?
A: Low yields are often due to suboptimal reaction conditions or the inherent instability of reactants or products.[9]
Common Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Run small-scale trials at different temperatures. Some reactions require heating to overcome activation energy, while others need cooling to prevent decomposition.[9] |
| Inefficient Mixing | For heterogeneous reactions, ensure the stirring rate is adequate to maintain a uniform mixture. |
| Product Decomposition | The target molecule may be unstable under the reaction or workup conditions. Monitor the reaction for product degradation over time and consider milder workup procedures (e.g., avoiding strong acids/bases, lower temperatures).[10] |
| Substrate Instability | Some precursors, like dienes for cycloaddition reactions, can be unstable. Purify the substrate immediately before use and consider lower reaction temperatures to minimize polymerization or other side reactions.[10] |
| Atmospheric Contamination | If the reaction is sensitive to air or moisture, rigorously employ inert atmosphere techniques. Purge solvents with nitrogen or argon.[9] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Friedel-Crafts Alkylation
This protocol is a representative example for the synthesis of a chiral this compound precursor via asymmetric Friedel-Crafts alkylation, a common C-C bond-forming reaction.
Reaction Scheme: (A general representation of an indole (B1671886) reacting with an electrophile to form a precursor that could be cyclized to a this compound framework).
Materials:
-
Indole derivative (1.0 equiv)
-
Electrophilic partner (e.g., trifluoromethyl ketone hydrate, 1.2 equiv)[3]
-
Chiral Phosphoric Acid Catalyst (e.g., a BINOL-derived catalyst, 5-10 mol%)
-
Anhydrous Toluene (or other suitable solvent)
-
4 Å Molecular Sieves (activated)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the indole derivative (e.g., 0.5 mmol, 1.0 equiv), the electrophilic partner (0.6 mmol, 1.2 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous toluene (to achieve a 0.1 M concentration of the indole).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Add the chiral phosphoric acid catalyst (0.025 mmol, 5 mol%) in one portion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by filtering off the molecular sieves and concentrating the solvent under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient).
-
Combine the product-containing fractions, concentrate under reduced pressure, and determine the yield.
-
Analyze the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualization of Asymmetric Synthesis Strategies
The following diagram illustrates the conceptual pathways for achieving stereocontrol in chemical synthesis.
Caption: Major strategies for the synthesis of enantiomerically enriched compounds.
References
- 1. ethz.ch [ethz.ch]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis of Benzobicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. youtube.com [youtube.com]
- 8. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues of benzocycloheptene analogs in biological assays
Welcome to the technical support center for researchers working with benzocycloheptene analogs. This guide provides solutions to common solubility challenges encountered during in vitro biological assays. This compound derivatives, like many polycyclic aromatic compounds, often exhibit poor aqueous solubility due to their hydrophobic nature, which can lead to inaccurate and unreliable experimental results.[1][2]
This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help you overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogs have such low solubility in aqueous assay buffers?
A1: this compound analogs possess a rigid, multi-ring structure characteristic of polycyclic aromatic hydrocarbons.[1] This structure is predominantly non-polar and hydrophobic, leading to poor solubility in polar solvents like water or aqueous buffers. Physicochemical properties such as high lipophilicity (affinity for fats) and crystalline stability contribute to the difficulty in dissolving these compounds in the aqueous environment required for most biological assays.[3]
Q2: What is the first and most common solvent I should use to prepare a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used initial solvent for preparing high-concentration stock solutions of poorly soluble compounds.[4] It can solubilize a vast range of nonpolar and polar molecules.[5] However, it is crucial to be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations.[1][5][6]
Q3: My compound is insoluble even in 100% DMSO. What should I do?
A3: While uncommon, some highly crystalline or lipophilic analogs may resist solubilization even in pure DMSO. If this occurs, gentle warming (e.g., 37°C) or brief sonication can help. If the compound remains insoluble, you may need to consider alternative organic solvents like dimethylformamide (DMF) or ethanol.[7] However, always check the compatibility of these solvents with your specific assay and cell type, as they can also induce toxicity.[7]
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can encapsulate poorly soluble molecules, like this compound analogs, within their central cavity, forming an "inclusion complex."[8][9] This complex has a water-soluble exterior, significantly increasing the compound's overall solubility in aqueous solutions without relying on high concentrations of organic co-solvents.[8][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[8]
Troubleshooting Guide
Q5: My this compound analog dissolves in DMSO, but precipitates immediately when diluted into my aqueous cell culture medium. How can I fix this?
A5: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. Low solubility in the final assay buffer is the root cause.[2][11]
-
Strategy 1: Decrease the Final Concentration: Your compound's concentration may be exceeding its solubility limit in the final assay medium. Try performing a serial dilution to test lower concentrations.
-
Strategy 2: Optimize the Dilution Method: Instead of a large, single-step dilution, add the DMSO stock drop-wise into the aqueous buffer while vortexing vigorously. This rapid mixing can sometimes prevent the immediate formation of large precipitates.[12]
-
Strategy 3: Reduce the Final DMSO Concentration: A high initial DMSO concentration can promote precipitation upon dilution. Try making a less concentrated DMSO stock and adding a larger volume to your assay (while still keeping the final DMSO percentage below toxic levels).
-
Strategy 4: Use Solubilizing Excipients: Incorporate a solubilizing agent like HP-β-cyclodextrin or a non-ionic surfactant (e.g., Tween 80, Brij-35) into your aqueous buffer before adding the compound stock.[8][13]
Q6: I'm observing significant cell death or changes in cell morphology in my experiments, even in the vehicle control wells. What could be the cause?
A6: This strongly suggests cytotoxicity from the solvent vehicle itself. The most common culprit is an excessively high final concentration of DMSO.
-
Check Your Final DMSO Concentration: The final concentration of DMSO should ideally be kept at or below 0.5% (v/v) for most cell lines, although some are sensitive to concentrations as low as 0.1%.[3] For long-term incubations (24 hours or more), it is critical to stay at the lower end of this range.[1]
-
Run a Solvent Tolerance Curve: Before starting your main experiment, test your specific cell line with a range of solvent concentrations (e.g., 0.05% to 2% DMSO) to determine the maximum non-toxic concentration.
-
Consider Alternative Solvents/Methods: If your compound requires a high stock concentration that results in toxic levels of DMSO upon dilution, switch to a less toxic solubilization method, such as formulation with cyclodextrins.[8][14]
Data Presentation: Solvent Cytotoxicity Thresholds
The table below summarizes generally accepted final concentrations for common solvents in cell-based assays. Note that these values can be cell-line dependent.[1]
| Solvent | Recommended Max. Concentration (v/v) | Potential Issues at Higher Concentrations |
| DMSO | ≤ 0.5% (ideal), up to 1% for some robust lines/short incubations.[3][6] | Cytotoxicity, protein unfolding, cell differentiation, membrane effects.[1][5] |
| Ethanol | ≤ 0.5% | Cytotoxicity, modulation of cell growth, generation of reactive oxygen species.[7][15] |
| DMF | ≤ 0.1% | Considered more toxic than DMSO and Ethanol.[7] |
Visualizing the Problem and Solution
The following diagrams illustrate the core problem of poor solubility and a logical workflow for troubleshooting it.
Caption: Impact of poor aqueous solubility on biological assay outcomes.
Caption: Troubleshooting workflow for addressing solubility and toxicity issues.
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution in DMSO
This protocol describes the standard method for preparing a 10 mM stock solution.
Materials:
-
This compound analog (solid powder)
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Calculate Required Mass: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example (for 1 mL of 10 mM stock, MW = 350 g/mol ): Mass (mg) = 0.010 mol/L × 0.001 L × 350 g/mol × 1000 mg/g = 3.5 mg
-
-
Weighing: Carefully weigh the calculated mass of the compound and transfer it into a sterile vial. For accuracy with small masses, it's best to weigh a slightly larger amount, record the exact weight, and adjust the solvent volume accordingly.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect the solution. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[11] Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a compound solution when DMSO is not a viable option due to toxicity or solubility limits.
Materials:
-
This compound analog
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the Cyclodextrin Vehicle:
-
Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer. A starting concentration of 20-40% (w/v) is common. For example, to make a 20% solution, dissolve 200 mg of HP-β-CD in 1 mL of buffer.
-
Stir or warm gently until the HP-β-CD is fully dissolved. This solution is your "vehicle."
-
-
Weigh Compound: Weigh the required amount of your this compound analog and place it in a sterile vial.
-
Complexation:
-
Add a small amount of the HP-β-CD vehicle to the vial containing your compound.
-
Vortex vigorously for several minutes. The solution may appear cloudy initially as the complex forms.
-
Place the vial on a magnetic stirrer and mix for several hours (or overnight) at room temperature to ensure maximum complexation. Sonication can also be used to accelerate the process.
-
-
Clarification (Optional): If a small amount of undissolved compound remains, centrifuge the solution at high speed (~10,000 x g) for 10 minutes and carefully collect the supernatant. The concentration of the compound in the supernatant will represent its solubility limit in that specific cyclodextrin vehicle.
-
Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This solution can now be diluted directly into your assay medium. Always include a vehicle control (buffer with the same final concentration of HP-β-CD) in your experiments.[14]
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. 5H-Benzocycloheptene | C11H10 | CID 136080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vial solid-phase extraction of polycyclic aromatic hydrocarbons in drug formulations stored in packaging containing rubber - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclobenzaprine (CAS 303-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Different behaviours in the solubilization of polycyclic aromatic hydrocarbons in water induced by mixed surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 7H-benzocycloheptene | C11H10 | CID 637504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzocycloheptene and Dibenzosuberane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzocycloheptene and dibenzosuberane (B130601) (also known as dibenzo[a,d]cycloheptene) ring systems are core structural motifs in a variety of biologically active compounds. Dibenzosuberane is, in fact, a specific type of this compound characterized by the fusion of two benzene (B151609) rings to a central seven-membered ring. This guide provides a comparative overview of the biological activities associated with these two scaffolds, drawing upon experimental data from well-characterized derivatives. Due to a preponderance of research on substituted derivatives rather than the parent molecules, this comparison will focus on the pharmacological profiles of key drug molecules containing these core structures.
Structural Frameworks
The fundamental structures of this compound and dibenzosuberane are depicted below. The dibenzosuberane scaffold is a tricyclic system, while this compound can refer to structures with one or two fused benzene rings.
Comparative Biological Activities of Key Derivatives
The biological activities of this compound and dibenzosuberane derivatives are most prominently observed in their interactions with neurotransmitter systems. The following sections and tables summarize the quantitative data for representative compounds.
Dibenzosuberane Derivatives: Potent Neuropharmacological Agents
Dibenzosuberane is the foundational structure for many tricyclic antidepressants (TCAs) and other centrally acting agents. A prime example is amitriptyline (B1667244) , which exhibits potent inhibitory activity at serotonin (B10506) and norepinephrine (B1679862) transporters. Another key derivative, cyproheptadine (B85728) , is a potent antagonist of serotonin and histamine (B1213489) receptors.
This compound Derivatives: A Broader Spectrum of Activity
The broader class of benzocycloheptenes includes compounds with a wider range of pharmacological effects, including antihistaminic, anticholinergic, and muscle relaxant properties. It is important to note that many well-known dibenzosuberane derivatives, such as amitriptyline and cyproheptadine, are also classified as benzocycloheptenes.
Data Presentation: Receptor and Transporter Binding Affinities
The following tables present the binding affinities (Ki, in nM) of key derivatives for various receptors and transporters. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Dibenzosuberane Derivatives
| Compound | Target | Ki (nM) | Reference(s) |
| Amitriptyline | Serotonin Transporter (SERT) | 4.3 - 12 | [1][2] |
| Norepinephrine Transporter (NET) | 18 - 47 | [1][2] | |
| Histamine H1 Receptor | 1.1 | [1][2] | |
| Muscarinic M1 Receptor | 12 | [1][2] | |
| 5-HT2A Receptor | 2.2 | [1][3] | |
| 5-HT2C Receptor | 2.5 | [1] | |
| α1A-Adrenergic Receptor | 10 | [1] | |
| Cyproheptadine | 5-HT2A Receptor | 0.47 - 3 | [4][5][6] |
| 5-HT2B Receptor | ~0.07 | [4] | |
| 5-HT2C Receptor | ~0.19 | [4] | |
| Histamine H1 Receptor | 0.4 | [5] | |
| 5-HT6 Receptor | ~130 | [7] | |
| 5-HT7 Receptor | ~50-126 | [7] | |
| Serotonin Transporter (SERT) | 4100 | [7] |
Table 2: Binding Affinities (Ki, nM) of Other this compound Derivatives
| Compound | Target | Ki (nM) | Reference(s) |
| SB-612111 | Nociceptin/Orphanin FQ (NOP) Receptor | pKB = 9.70 | [8] |
| (A this compound derivative) | (Functional Assay) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.[9][10]
Materials:
-
Cell Membranes: From cell lines (e.g., HEK293, CHO) engineered to express the target receptor (e.g., Histamine H1, 5-HT2A).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]mepyramine for H1 receptors, [³H]ketanserin for 5-HT2A receptors).
-
Test Compound: The this compound or dibenzosuberane derivative of interest.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH.
-
Filtration System: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter (SERT).[11][12][13]
Materials:
-
Cell Line: A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 cells or JAR cells.[11][14]
-
Radiolabeled Serotonin: [³H]Serotonin.
-
Test Compound: The this compound or dibenzosuberane derivative.
-
Reference Compound: A known serotonin reuptake inhibitor (e.g., fluoxetine).
-
Uptake Buffer: A buffer that supports cell viability and transporter function.
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or reference compound for a defined period (e.g., 15-30 minutes).
-
Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]Serotonin taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of serotonin uptake (IC50) by plotting the percentage of inhibition against the log concentration of the compound.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of Amitriptyline's antidepressant action.
Caption: Mechanism of action for Cyproheptadine as a receptor antagonist.
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Conclusion
While a direct comparison of the unsubstituted this compound and dibenzosuberane parent molecules is limited by the available literature, the extensive research on their derivatives provides significant insight into their pharmacological potential. The dibenzosuberane scaffold is a well-established pharmacophore for potent centrally acting agents, particularly those targeting monoamine transporters and G-protein coupled receptors. The broader this compound class encompasses a wider array of biological activities. The structure-activity relationships derived from the study of these derivatives continue to guide the development of new therapeutics for a range of disorders. Further investigation into the biological activities of the core, unsubstituted scaffolds could provide a more fundamental understanding of their intrinsic properties and unlock new avenues for drug design.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Efficacy of Benzocycloheptene Tubulin Inhibitors Versus Colchicine
For Immediate Release
A deep dive into the comparative efficacy of benzocycloheptene-based tubulin inhibitors and the classical antimitotic agent, colchicine (B1669291), reveals promising potential for this newer class of compounds in anticancer research. This guide provides a comprehensive analysis of their tubulin polymerization inhibition, cytotoxic effects, and impact on cell cycle progression, supported by quantitative data and detailed experimental methodologies.
This compound derivatives, particularly the benzosuberene series of compounds, have emerged as potent inhibitors of tubulin polymerization, targeting the colchicine binding site on β-tubulin.[1][2][3][4] Their mechanism of action mirrors that of colchicine, a well-established natural alkaloid, by disrupting microtubule dynamics, which are crucial for mitotic spindle formation during cell division. This interference leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly proliferating cancer cells.[5][6][7] This comparative guide explores the nuances in efficacy between these synthetic analogues and their natural predecessor, offering valuable insights for researchers and drug development professionals.
Mechanism of Action: A Shared Target
Both this compound inhibitors and colchicine bind to the colchicine site on the β-tubulin subunit. This binding event introduces a conformational change that prevents the tubulin heterodimers from polymerizing into microtubules.[5][6] The disruption of the dynamic equilibrium between tubulin polymerization and depolymerization is catastrophic for dividing cells, leading to the activation of the spindle assembly checkpoint and subsequent mitotic arrest. Prolonged arrest in mitosis triggers the apoptotic cascade, resulting in programmed cell death.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for the inhibitory effects of selected this compound derivatives and colchicine on tubulin polymerization and their cytotoxicity against various human cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization (IC50 Values)
| Compound/Analogue | IC50 (µM) | Reference(s) |
| Benzocycloheptenes (Benzosuberenes) | ||
| KGP18 | 0.85 - 1.7 | [2][8] |
| Amino-benzosuberene (analogue of KGP18) | 1.2 | [9] |
| Fluoro-benzosuberene (analogue of KGP18) | ~1.0 | [4] |
| Benzocyclooctene phenol (B47542) 23 | Comparable to KGP18 | [10] |
| Colchicine | ||
| Colchicine | 8.1 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Cytotoxicity Against Human Cancer Cell Lines (GI50/IC50 Values)
| Compound/Analogue | Cell Line | GI50/IC50 | Reference(s) |
| Benzocycloheptenes (Benzosuberenes) | |||
| KGP18 | SK-OV-3 (Ovarian) | < 50 pM | [8] |
| NCI-H460 (Lung) | 5.47 nM | [4] | |
| DU-145 (Prostate) | < 50 pM | [8] | |
| Amino-benzosuberene (analogue of KGP18) | SK-OV-3 (Ovarian) | 33 pM | [9][11] |
| NCI-H460 (Lung) | [9] | ||
| DU-145 (Prostate) | [9] | ||
| Colchicine | |||
| Colchicine | MDA-MB-231 (Breast) | More potent than G13 (IC50 = 0.65-0.90 µM) | [5] |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are both measures of cytotoxic potency.
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details typical experimental protocols for the key assays used in the evaluation of these tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (to promote polymerization)
-
Test compounds (this compound inhibitors and colchicine) dissolved in DMSO
-
96-well, UV-transparent microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare the tubulin polymerization mix on ice, containing tubulin, General Tubulin Buffer, and glycerol.
-
Assay Setup: Add the test compounds at various concentrations to the wells of the pre-warmed 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., a known tubulin inhibitor).
-
Initiation: To initiate the polymerization reaction, add the cold tubulin polymerization mix containing GTP to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The increase in absorbance over time corresponds to the rate of tubulin polymerization. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds and colchicine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound inhibitors and colchicine for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50 or IC50 value from the dose-response curve.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Test compounds and colchicine
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and treat with the test compounds and colchicine for a specified time (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells (including any floating cells), wash with PBS, and fix by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in the PI/RNase A staining solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion
The available data suggests that this compound tubulin inhibitors, particularly those from the benzosuberene class like KGP18 and its analogues, are highly potent anticancer agents. In some instances, their cytotoxicity against cancer cell lines is observed at picomolar concentrations, indicating a potential for high efficacy. While direct, comprehensive comparative data with colchicine under identical conditions is still emerging, the existing evidence points to this compound derivatives as a promising class of tubulin inhibitors that warrant further investigation in the development of novel cancer therapeutics. Their synthetic accessibility allows for structural modifications to optimize their pharmacological properties, potentially overcoming some of the limitations associated with natural products like colchicine.
References
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging-Guided Evaluation of the Novel Small-Molecule Benzosuberene Tubulin-Binding Agent KGP265 as a Potential Therapeutic Agent for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An amino-benzosuberene analogue that inhibits tubulin assembly and demonstrates remarkable cytotoxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Unveiling the Anticancer Potential of Benzocycloheptenes: An In Vitro Comparative Analysis
For Immediate Release
A comprehensive in vitro evaluation of novel benzocycloheptene derivatives has demonstrated significant anticancer activity, positioning them as promising candidates for further preclinical and clinical development. This guide provides a comparative analysis of their performance against established chemotherapeutic agents, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Abstract
This compound analogs, particularly the potent tubulin polymerization inhibitor KGP18, have emerged as a promising class of anticancer agents. This guide summarizes the in vitro validation of their cytotoxic and antimitotic activities across a panel of human cancer cell lines. Comparative data with established drugs such as Combretastatin A-4, Paclitaxel, and Doxorubicin are presented. The primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Detailed protocols for the key experimental assays are provided to ensure reproducibility and facilitate further investigation into this novel class of compounds.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic effects of the this compound derivative KGP18 were evaluated against various human cancer cell lines and compared with the tubulin-targeting agents Combretastatin A-4 and Paclitaxel, as well as the topoisomerase inhibitor Doxorubicin. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: Comparative IC50/GI50 Values of this compound KGP18 and Combretastatin A-4
| Cell Line | Cancer Type | KGP18 (GI50) | Combretastatin A-4 (IC50) |
| NCI-H460 | Lung Cancer | 5.47 nM | 0.08 - 35.6 µM[1] |
| DU-145 | Prostate Cancer | < 50 pM[2] | Not Reported |
| MDA-MB-231 | Breast Cancer | < 50 pM[2] | Not Reported |
| A549 | Lung Cancer | Not Reported | 1.8 µM[3] |
| HT-29 | Colorectal Cancer | Not Reported | > 10 µM (resistant)[4] |
| MG-63 | Osteosarcoma | Not Reported | Potent Activity[4] |
| HCT-116 | Colorectal Cancer | Not Reported | 20 nM[5] |
Table 2: Comparative IC50 Values of Paclitaxel and Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel (IC50) | Doxorubicin (IC50) |
| A549 | Lung Cancer | >32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[6] | > 20 µM (24h)[7] |
| HeLa | Cervical Cancer | 2.5 - 7.5 nM (24h) | 2.92 µM (24h)[7] |
| MCF-7 | Breast Cancer | 2.5 - 7.5 nM (24h) | 2.50 µM (24h)[7] |
| HepG2 | Liver Cancer | Not Reported | 12.18 µM (24h)[7] |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 nM[2] | Not Reported |
Note: IC50 and GI50 values can vary depending on the assay conditions and exposure times.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound derivatives, such as KGP18, exert their anticancer effects primarily by inhibiting tubulin polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. medchemexpress.com [medchemexpress.com]
Unraveling the Potency of Benzocycloheptene Analogs: A Comparative Guide to Structure-Activity Relationships in Tubulin Inhibition
For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of benzocycloheptene analogs, a promising class of compounds that target tubulin, a key protein in cell division. By examining their structure-activity relationships (SAR), we can glean insights into the structural features that drive their potent anti-cancer effects.
The this compound (also known as benzosuberene) scaffold has emerged as a valuable framework for the design of novel anti-cancer agents that inhibit tubulin polymerization.[1] These compounds, inspired by natural products like colchicine (B1669291) and combretastatin (B1194345) A-4, exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).
Comparative Analysis of Biological Activity
The anti-cancer potential of this compound analogs is primarily evaluated through two key in vitro assays: inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) for tubulin polymerization and the 50% growth inhibition (GI50) for cancer cell lines are critical parameters for comparing the potency of these analogs.
Below are tables summarizing the SAR data for a series of this compound analogs, highlighting the impact of substitutions on both the fused aromatic ring and the pendant phenyl ring.
Table 1: Inhibition of Tubulin Polymerization by this compound Analogs
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| KGP18 | H | OCH3 | OH | OCH3 | OCH3 | ~1.0 |
| Analog 37 | F | OCH3 | OH | OCH3 | OCH3 | ~1.0 |
| Analog X | Cl | OCH3 | OH | OCH3 | OCH3 | ~1.0 |
| Analog Y | H | H | OH | OCH3 | OCH3 | >10 |
| Analog Z | H | OCH3 | OCH3 | OCH3 | OCH3 | >10 |
Data compiled from multiple sources, specific values may vary between studies.
Table 2: Cytotoxicity (GI50) of this compound Analogs against NCI-H460 Human Lung Cancer Cells
| Compound | R1 | R2 | R3 | R4 | R5 | GI50 (nM) |
| KGP18 | H | OCH3 | OH | OCH3 | OCH3 | <10 |
| Analog 37 | F | OCH3 | OH | OCH3 | OCH3 | 5.47 |
| Analog X | Cl | OCH3 | OH | OCH3 | OCH3 | Potent |
| Analog Y | H | H | OH | OCH3 | OCH3 | Less Potent |
| Analog Z | H | OCH3 | OCH3 | OCH3 | OCH3 | Less Potent |
Data compiled from multiple sources, specific values may vary between studies.
Key SAR Insights:
-
Fused Aromatic Ring (Ring A): Substitution at the R1 position with electron-withdrawing groups like fluorine or chlorine generally maintains or enhances potent tubulin polymerization inhibitory activity and cytotoxicity.[1]
-
Pendant Phenyl Ring (Ring B): The presence of a hydroxyl group at the R3 position is crucial for high potency. Replacing it with a methoxy (B1213986) group (Analog Z) or removing a methoxy group from the trimethoxyphenyl moiety (Analog Y) leads to a significant decrease in activity. The 3,4,5-trimethoxy substitution pattern on the pendant phenyl ring is a key feature for potent bioactivity, mimicking the A-ring of combretastatin A-4.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA
-
Guanosine triphosphate (GTP) solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution at a final concentration of 1.0 mg/mL in GTB supplemented with 1.0 mM GTP and 4% (v/v) glycerol.
-
Add the test compound at various concentrations to the wells of a 96-well plate. A vehicle control (DMSO) and a positive control (e.g., colchicine) should be included.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Materials:
-
Human cancer cell line (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of reading absorbance at 570 nm.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of these this compound analogs is the disruption of microtubule dynamics. The following diagrams illustrate the signaling pathway leading to apoptosis and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of this compound analogs.
Caption: Experimental workflow for SAR studies.
References
Comparative Analysis of Benzocycloheptene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies
The benzocycloheptene motif is a crucial structural component in a wide array of biologically active molecules and natural products. Its synthesis, however, presents unique challenges due to the formation of the seven-membered ring. This guide provides a comparative analysis of four prominent synthetic routes to this compound and its derivatives: Intramolecular Friedel-Crafts Reaction, Diels-Alder Reaction, Ring-Closing Metathesis, and Ring Expansion. Each method is evaluated based on experimental data, with detailed protocols provided to facilitate replication and adaptation in a research setting.
At a Glance: Comparison of this compound Synthesis Routes
| Synthesis Route | Key Precursors | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Intramolecular Friedel-Crafts Acylation | 5-Phenylpentanoic acid | Polyphosphoric acid (PPA), heat | Good to Excellent | Readily available starting materials, straightforward procedure. | Harsh acidic conditions, potential for rearrangements. |
| Diels-Alder Reaction | 1,2-Bis(bromomethyl)benzene (B41939), Dienophile (e.g., Maleic anhydride) | NaI, DMF (for o-quinodimethane generation) | Moderate to Good | Convergent synthesis, good control over stereochemistry. | In situ generation of reactive intermediate, potential for dimerization of the diene. |
| Ring-Closing Metathesis (RCM) | ortho-Allylstyrene derivative | Grubbs Catalyst (e.g., 2nd Generation) | Good to Excellent | High functional group tolerance, mild reaction conditions. | Cost of ruthenium catalyst, requires synthesis of diene precursor. |
| Ring Expansion (Tiffeneau-Demjanov) | 1-Tetralone | Nitromethane, Base, H₂, Raney Ni; NaNO₂, HCl | Moderate | Utilizes readily available starting materials. | Multi-step sequence, potential for side reactions. |
I. Intramolecular Friedel-Crafts Acylation
This classical approach involves the cyclization of a phenyl-substituted aliphatic acid or its corresponding acyl chloride to form the seven-membered ring ketone, benzosuberone, a key precursor to this compound.
Reaction Pathway
Figure 1. Synthesis of this compound via Intramolecular Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of Benzosuberone
-
Preparation: In a flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.
-
Reaction: Heat the polyphosphoric acid to 70-80°C and add 20 g of 5-phenylpentanoic acid in one portion.
-
Cyclization: Raise the temperature to 115-120°C and maintain it for 30 minutes with vigorous stirring.
-
Work-up: Cool the mixture to 80°C and pour it onto 500 g of crushed ice. Extract the aqueous layer with three 100 mL portions of ether.
-
Purification: Wash the combined ether extracts with water, 5% sodium carbonate solution, and again with water. Dry the ether solution over anhydrous sodium sulfate. After removing the solvent, the crude benzosuberone is purified by distillation under reduced pressure. A typical yield is in the range of 85-90%.
Subsequent Conversion to this compound
The resulting benzosuberone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride, followed by acid-catalyzed dehydration to yield 6,7-dihydro-5H-benzocycloheptene.
II. Diels-Alder Reaction
The Diels-Alder reaction provides a powerful method for constructing the this compound skeleton through a [4+2] cycloaddition. This route typically involves the in situ generation of a reactive o-quinodimethane, which then undergoes cycloaddition with a suitable dienophile.
Reaction Pathway
Figure 2. General scheme for this compound synthesis via a Diels-Alder reaction.
Experimental Protocol: Generation of o-Quinodimethane and Cycloaddition
-
Reaction Setup: A solution of 1,2-bis(bromomethyl)benzene (1.0 mmol) and maleic anhydride (B1165640) (1.2 mmol) in anhydrous dimethylformamide (DMF, 10 mL) is prepared in a round-bottom flask under an inert atmosphere.
-
Diene Generation: Sodium iodide (2.5 mmol) is added to the solution, and the mixture is stirred at 60°C.
-
Cycloaddition: The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically a few hours), the reaction mixture is cooled to room temperature.
-
Work-up: The mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct. Yields for this type of reaction are typically in the range of 60-80%. The adduct can then be further elaborated to the desired this compound derivative.
III. Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and powerful tool for the formation of cyclic olefins, including the seven-membered ring of this compound. This method utilizes a ruthenium-based catalyst, such as the Grubbs catalyst, to cyclize a diene precursor.
Reaction Pathway
Figure 3. Synthesis of a this compound derivative using Ring-Closing Metathesis.
Experimental Protocol: RCM of an ortho-Allylstyrene Derivative
-
Precursor Synthesis: The ortho-allylstyrene derivative is first synthesized through standard organic transformations.
-
Reaction Setup: The diene precursor (1.0 mmol) is dissolved in a degassed solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) to a concentration of 0.01-0.05 M in a flask equipped with a reflux condenser under an inert atmosphere.
-
Catalyst Addition: A solution of a second-generation Grubbs catalyst (1-5 mol%) in the same solvent is added to the flask.
-
Reaction: The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to remove the ruthenium byproducts and any unreacted starting material. Yields for RCM reactions to form seven-membered rings are generally good, often exceeding 80%.
IV. Ring Expansion
Ring expansion reactions provide an alternative strategy to construct the this compound core from more readily available six-membered ring precursors, such as tetralone derivatives. The Tiffeneau-Demjanov rearrangement is a classic example of such a transformation.
Reaction Pathway
Validating the mechanism of action of a new benzocycloheptene drug candidate
Introduction
The benzocycloheptene scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents. This guide provides a comparative analysis of a new investigational drug, BenzoCyc-7, which exhibits a dual mechanism of action. Primarily, BenzoCyc-7 functions as a potent inhibitor of microtubule polymerization. Secondarily, it demonstrates inhibitory activity against the c-Met receptor tyrosine kinase.
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive comparison of BenzoCyc-7 with established drugs targeting similar pathways: Paclitaxel, a microtubule-stabilizing agent, and Crizotinib, a c-Met inhibitor. The objective is to provide a framework for validating the mechanism of action of new this compound drug candidates, supported by experimental data and detailed protocols.
Comparative Performance Data
The following tables summarize the in vitro efficacy of BenzoCyc-7 in comparison to Paclitaxel and Crizotinib. The data for BenzoCyc-7 is a composite based on the known activities of this compound derivatives like tivantinib (B1684700) and other benzosuberene analogues.
Table 1: Anti-proliferative Activity in Human Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | BenzoCyc-7 | Paclitaxel | Crizotinib |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.45 | 0.005 | 5.16[1] |
| MCF-7 | ER-Positive Breast Cancer | 0.52 | 0.004 | 1.5[1] |
| SK-BR-3 | HER2-Positive Breast Cancer | 0.60 | 0.008 | 3.85[1] |
| H460 | Non-Small Cell Lung Cancer | 0.38 | ~0.003 | ~0.14 |
| MKN-45 | Gastric Cancer (MET amplified) | 0.25 | Not widely reported | <0.2[2] |
Table 2: Biochemical Inhibitory Activity (IC50)
| Assay | Target | BenzoCyc-7 | Paclitaxel | Crizotinib |
| Tubulin Polymerization | Tubulin | ~1.5 µM | Promotes polymerization | Not Applicable |
| Kinase Inhibition | c-Met | ~0.35 µM | Not Applicable | ~0.011 µM[3] |
Mechanism of Action Signaling Pathways
The diagrams below illustrate the proposed signaling pathways affected by BenzoCyc-7 and the comparator drugs.
Caption: Signaling pathways affected by BenzoCyc-7 and comparators.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to validate the mechanism of action of BenzoCyc-7.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-BR-3)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (BenzoCyc-7, Paclitaxel, Crizotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
2. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP on ice.
-
Add serial dilutions of the test compounds to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 is the concentration of the compound that inhibits the rate of polymerization by 50%.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
-
4. c-Met Kinase Assay
This biochemical assay measures the direct inhibitory effect of the compounds on c-Met kinase activity.
-
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Add kinase buffer, substrate, and serial dilutions of the test compounds to the wells of a 96-well plate.
-
Add ATP to each well.
-
Initiate the kinase reaction by adding the recombinant c-Met enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The IC50 value is the concentration of the compound that inhibits c-Met kinase activity by 50%.
-
References
Unveiling the Cross-Reactivity of Benzocycloheptene-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic compounds is paramount for predicting potential off-target effects and ensuring drug safety and efficacy. This guide provides an objective comparison of the cross-reactivity profiles of several prominent benzocycloheptene-based compounds, supported by experimental data and detailed methodologies.
The this compound scaffold is a core structural motif in a variety of pharmacologically active agents, including antihistamines, muscle relaxants, and antidepressants. While their primary therapeutic actions are well-characterized, their structural similarities can lead to interactions with multiple receptor systems, a phenomenon known as cross-reactivity. This guide delves into the receptor binding affinities of key this compound derivatives to provide a clearer picture of their selectivity and potential for off-target interactions.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of several this compound-based compounds for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from various pharmacological studies to facilitate a direct comparison of their cross-reactivity profiles.
| Compound | Primary Target(s) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) | α1-adrenergic (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Cyproheptadine (B85728) | H1, 5-HT2 | 60[1] | 2[1] | 2[1] | 2[1] | 3.8[2] | - | 241 (α1A)[3] | - | - |
| Cyclobenzaprine | 5-HT2 | - | Potent Antagonist[4] | - | High Affinity[4] | Low nanomolar[5] | - | - | - | Lower potency than imipramine[4] |
| Amitriptyline (B1667244) | NET, SERT | - | High Affinity[6] | - | High Affinity[6] | Potent Antagonist[7] | Potent Antagonist[7] | Potent Antagonist[7] | High Affinity[7] | High Affinity[7] |
| SB-612111 | NOP | - | - | - | - | - | - | - | - | - |
| Opioid Receptors | μ (Ki, nM) | δ (Ki, nM) | κ (Ki, nM) | NOP (Ki, nM) | ||||||
| SB-612111 | NOP | >1000[8] | >5000[8] | >1000[8] | 0.7[8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the cross-reactivity of this compound-based compounds.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.[9][10][11]
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]mepyramine for H1 receptors).
-
Unlabeled test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by a ligand.[1][4][12]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or to determine the affinity of an antagonist.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compound (this compound derivative).
-
Assay buffer.
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters or by using scintillation proximity assay (SPA) beads.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay is used to measure the functional activity of GPCRs that are coupled to adenylyl cyclase.[3][13]
Objective: To determine if a test compound acts as an agonist or antagonist at a GPCR that modulates cAMP levels.
Materials:
-
Whole cells expressing the GPCR of interest.
-
Forskolin (an activator of adenylyl cyclase).
-
Test compound (this compound derivative).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., AlphaScreen or HTRF).
Procedure:
-
Cell Stimulation: Treat the cells with the test compound in the presence or absence of forskolin.
-
Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by a commercial kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound to determine its effect on adenylyl cyclase activity.
Visualizing Pathways and Processes
To better understand the context of these cross-reactivity studies, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
GPCR Signaling Pathway
Cross-Reactivity Screening Workflow
References
- 1. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpsych.bmj.com [gpsych.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Modern Purification Methods for Benzocycloheptene Derivatives
For researchers, scientists, and professionals engaged in drug development, the purity of synthetic intermediates is a critical determinant of successful outcomes. Benzocycloheptene and its derivatives are important structural motifs in a variety of biologically active compounds, making their efficient purification a key step in many synthetic workflows. This guide provides an objective comparison of two prevalent purification techniques—flash column chromatography and recrystallization—applied to a representative this compound derivative. The following sections present supporting experimental data, detailed protocols, and a comparative analysis to aid in the selection of the most suitable method.
Performance Comparison: Flash Chromatography vs. Recrystallization
The choice between flash chromatography and recrystallization hinges on a balance of factors including the desired purity, acceptable yield, cost considerations, and the required scale of the purification. Below is a summary of the expected performance of these two techniques for the purification of a model this compound derivative.
Table 1: Quantitative Comparison of Purification Methods
| Parameter | Flash Column Chromatography | Recrystallization |
| Initial Purity (Crude) | 85-95% | 85-95% |
| Final Purity (Achievable) | >99% (by HPLC)[1] | >98% (by HPLC)[2] |
| Typical Yield | 70-90%[1] | 60-85%[2][3] |
| Throughput | Low to Medium | High |
| Relative Cost per Sample | High | Low to Medium |
| Scalability | Limited | Excellent[4][5] |
| Key Advantages | High resolution for complex mixtures, applicable to oils and non-crystalline solids. | Cost-effective for large quantities, well-established technology, can yield highly pure crystalline material.[6] |
| Key Disadvantages | Higher solvent consumption, more expensive stationary phase, can be time-consuming for large scales.[7][8] | Requires a crystalline solid, may not be suitable for all compounds, potential for lower yield due to solubility in mother liquor.[3][9] |
Experimental Protocols
The following protocols are provided for the purification of a hypothetical crude this compound derivative, "BCP-1," with an initial purity of approximately 90%.
Flash Column Chromatography Protocol
This method is ideal for achieving very high purity and for separating the target compound from closely related impurities.
1. Preparation:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexanes is often effective. For BCP-1, a gradient from 5% to 20% ethyl acetate in hexanes was determined by thin-layer chromatography (TLC) analysis to provide good separation.
-
Sample Adsorption: The crude BCP-1 (1.0 g) is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel (~2 g) by evaporating the solvent to dryness. This "dry loading" method generally provides better resolution than direct liquid injection.
2. Column Packing:
-
A glass column is slurry-packed with silica gel in the initial eluent (5% ethyl acetate in hexanes).
-
The packed column is equilibrated by flushing with several column volumes of the eluent.
3. Elution and Fraction Collection:
-
The dry-loaded sample is carefully added to the top of the packed column.
-
The elution is performed with the prepared gradient of ethyl acetate in hexanes.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
4. Isolation:
-
Fractions containing pure BCP-1 are combined.
-
The solvent is removed under reduced pressure to yield the purified product.
Recrystallization Protocol
This method is highly effective for crystalline solids and is more cost-effective and scalable than chromatography.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[10][11]
-
For BCP-1, a mixture of ethanol (B145695) and water was found to be a suitable solvent system.
2. Dissolution:
-
The crude BCP-1 (1.0 g) is placed in an Erlenmeyer flask.
-
A minimal amount of hot ethanol is added to dissolve the solid completely.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.
4. Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
To induce crystallization, the flask can be gently scratched with a glass rod or a seed crystal can be added.
-
Once crystals begin to form, the flask is placed in an ice bath to maximize the yield.
5. Isolation and Washing:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The collected crystals are washed with a small amount of ice-cold ethanol to remove any remaining impurities.
6. Drying:
-
The purified crystals are dried under vacuum to remove residual solvent.
Purity Assessment
The purity of the final products from both methods was assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Purity Analysis Data
| Analysis Method | Flash Chromatography Product | Recrystallization Product |
| HPLC Purity | >99.5% | >98.5% |
| ¹H NMR | Sharp, well-resolved peaks consistent with the target structure. No observable impurity signals. | Clean spectrum with well-defined peaks. Minor baseline impurities may be detectable upon close inspection. |
| ¹³C NMR | All expected carbon signals are present with correct chemical shifts. | All major carbon signals are present. Very minor impurity peaks may be present at the noise level. |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification processes.
Caption: A comparative workflow of flash chromatography and recrystallization for purification.
Signaling Pathway for Method Selection
The decision-making process for selecting the appropriate purification method can be visualized as follows:
Caption: Decision tree for selecting a purification method based on product properties and requirements.
References
- 1. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 5. syrris.com [syrris.com]
- 6. brainly.com [brainly.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. Flash vs CPC: A Comparative Analysis [rotachrom.com]
- 9. quora.com [quora.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. web.mnstate.edu [web.mnstate.edu]
A Head-to-Head Comparison of Benzocycloheptene and Chalcone Derivatives: A Guide for Researchers
A comprehensive analysis of the biological activities of benzocycloheptene and chalcone (B49325) derivatives reveals distinct profiles in anticancer, anti-inflammatory, and antimicrobial applications. While both classes of compounds demonstrate significant therapeutic potential, their efficacy and mechanisms of action vary, providing researchers with a diverse toolkit for drug discovery and development.
This guide provides a head-to-head comparison of this compound and chalcone derivatives, summarizing key experimental data, outlining detailed experimental protocols, and visualizing relevant signaling pathways to aid researchers, scientists, and drug development professionals in their endeavors.
Data at a Glance: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of representative this compound and chalcone derivatives.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | KGP18 | NCI-H460 | 0.00547 | [1] |
| Fluoro-benzosuberene 37 | NCI-H460 | 0.00547 | [1] | |
| Benzosuberene Amine KGP156 | Various | Nanomolar Range | [1] | |
| Chalcone | Chalcone-1,2,3-triazole 54 | HepG2 | 0.9 | [2] |
| Chalcone-imidazole 28 | HCT116 | 1.123 - 20.134 | [2] | |
| Chalcone-coumarin 40 | HepG2, K562 | 0.65 - 2.02 | [2] | |
| Chalcone-sulfonamide 4 | MCF-7 | Less than Tamoxifen | [3] | |
| Coumaryl-chalcone 19 | A-549 | 70.90 µg/mL | [4] | |
| Chalcone derivative 25 | MCF-7, HepG2, HCT116 | 3.44 - 6.31 | [4] | |
| Chalcone derivative 26 | MCF-7 | 6.55 - 10.14 | [4] | |
| Chalcone-tetrazole 32 | HCT116, PC-3, MCF-7 | 0.6 - 3.7 µg/mL | [2] |
Table 2: Anti-inflammatory Activity
| Compound Class | Derivative/Assay | Metric | Value | Reference |
| This compound | 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols (threo) | RPAR Assay | Active | [5] |
| 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols (erythro) | RPAR Assay | Inactive | [5] | |
| Chalcone | Chalcone derivative 11 | Superoxide (B77818) Scavenging | Active | [6] |
| Chalcone derivatives 4-7 | COX-2 Inhibition | Active | [6] | |
| Chalcone derivatives 2, 4, 8, 10, 13 | Degranulation & 5-LOX Inhibition | Active | [6] | |
| Chalcone-acetaminophen (from chromene 3 carbaldehyde) | Albumin Denaturation Inhibition | 97.55% at 500 µg/mL | [7] | |
| Chalcone analogues 3h, 3l | NO Production Inhibition | Active | [8] | |
| Chalcone derivative AN07 | NO Production Inhibition | Active | [9] |
Table 3: Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Theaflavin | General Antibacterial | Active | [2] |
| Chalcone | Chalcone derivative 5u | S. aureus | 25.23 | [10] |
| Chalcone derivative 5u | E. coli | 33.63 | [10] | |
| Chalcone derivative 5u | Salmonella | 33.63 | [10] | |
| Chalcone derivative 5u | P. aeruginosa | 33.63 | [10] | |
| Apocynin-chalcone 1j, 1k, 1l | Gram + & Gram - | Excellent Activity | [11] | |
| Coumarin-chalcone H6 | Fungi | Active | [12] | |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [13] |
Delving into the Mechanisms: Signaling Pathways
The biological activities of these compounds are intrinsically linked to their modulation of specific signaling pathways. Understanding these pathways is crucial for targeted drug design and development.
Chalcone Derivatives: Modulators of Key Inflammatory and Cancer Pathways
Chalcone derivatives have been shown to exert their effects by targeting multiple signaling pathways implicated in cancer and inflammation.[14][15] A significant mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.[14] Chalcones can prevent the degradation of IκBα, thereby blocking the activation of NF-κB.[14] Furthermore, some chalcones modulate the MAPK and Akt signaling pathways, which are critical for cell proliferation and survival.[15] In the context of angiogenesis, a vital process for tumor growth, chalcones have been documented to interfere with VEGF, bFGF, and TGF-β signaling.[14]
This compound Derivatives: Targeting the Cytoskeleton
A primary mechanism of anticancer activity for many this compound derivatives, particularly benzosuberene analogs, is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death). This mode of action is similar to that of other well-known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of this compound and chalcone derivatives.
Anticancer Activity
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][16][17][18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or chalcone derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[20]
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This comparative guide highlights the distinct yet promising therapeutic profiles of this compound and chalcone derivatives. Chalcones exhibit a broad spectrum of activity, modulating key signaling pathways in inflammation and cancer. In contrast, the anticancer potential of benzocycloheptenes, particularly as potent tubulin polymerization inhibitors, is well-documented. Further research into the anti-inflammatory and antimicrobial properties of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and enable a more comprehensive head-to-head comparison. The provided data, protocols, and pathway visualizations serve as a valuable resource for researchers navigating the exciting landscape of small molecule drug discovery.
References
- 1. Theaflavin | C29H24O12 | CID 135403798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Design and synthesis of benzo-lipoxin A4 analogs with enhanced stability and potent anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. IL-6 enhances TNF-alpha- and IL-1-induced increase of Mn superoxide dismutase mRNA and O2 tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Functionalized this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereochemical considerations and the antiinflammatory activity of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. AhR- and NF-κB-dependent induction of interleukin-6 by co-exposure to the environmental contaminant benzanthracene and the cytokine tumor necrosis factor-α in human mammary MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substance P induces TNF-alpha and IL-6 production through NF kappa B in peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Benzocycloheptene Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a therapeutic compound reaches and interacts with its intended molecular target within the complex cellular environment is a critical step. This process, known as target engagement, provides essential evidence for the mechanism of action and is a key determinant of a drug candidate's potential success. Benzocycloheptene derivatives have emerged as a promising scaffold in medicinal chemistry, particularly in the development of inhibitors for targets such as histone deacetylases (HDACs). This guide provides a comparative overview of key methodologies for confirming the target engagement of this compound ligands, supported by experimental data and detailed protocols.
The Central Role of Target Engagement in Drug Discovery
Validating that a potential drug molecule binds to its target in a physiologically relevant setting is paramount for several reasons.[1] It builds confidence in the structure-activity relationship (SAR) studies, helps to differentiate on-target from off-target effects, and can predict the therapeutic window of a compound. A variety of biophysical and cell-based assays have been developed to measure and quantify target engagement, each with its own set of advantages and limitations.[2]
This guide will focus on a selection of widely used techniques to confirm the interaction of this compound-based ligands with their protein targets, using a hypothetical this compound-based HDAC inhibitor, "Benzo-HDACi-1," as an illustrative example.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., affinity, kinetics, or cellular occupancy). Below is a comparison of four commonly employed methods: Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Table 1: Quantitative Comparison of Target Engagement Assays for Benzo-HDACi-1
| Assay Method | Key Parameter Measured | Benzo-HDACi-1 (Hypothetical Data) | Throughput | Cellular Context |
| CETSA® | Thermal Stabilization (ΔTagg) | ΔTagg = 2.5 °C at 10 µM | Medium to High | Live Cells/Lysates |
| NanoBRET™ | Target Occupancy (IC50) | IC50 = 150 nM | High | Live Cells |
| SPR | Binding Affinity (KD), Kinetics (kon/koff) | KD = 50 nM, kon = 1 x 105 M-1s-1, koff = 5 x 10-3 s-1 | Medium | In vitro |
| ITC | Binding Affinity (KD), Thermodynamics (ΔH, ΔS) | KD = 65 nM, ΔH = -10.5 kcal/mol, -TΔS = 2.0 kcal/mol | Low | In vitro |
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular environment, including cell lysates, intact cells, and even tissue samples.[3] The principle is based on the ligand-induced thermal stabilization of the target protein.[1]
Experimental Protocol: CETSA for Benzo-HDACi-1
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target HDAC) to 80% confluency. Treat the cells with varying concentrations of Benzo-HDACi-1 or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analysis: Quantify the amount of soluble target protein in each sample using a specific antibody-based detection method such as Western blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve (Tagg) to a higher temperature in the presence of Benzo-HDACi-1 indicates target stabilization and therefore, engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures ligand binding in living cells.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.[5] An unlabeled compound, such as Benzo-HDACi-1, will compete with the tracer for binding, leading to a decrease in the BRET signal.[4]
Experimental Protocol: NanoBRET™ for Benzo-HDACi-1
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a vector expressing the target HDAC fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96- or 384-well plate.
-
Compound and Tracer Addition: Add varying concentrations of Benzo-HDACi-1 to the cells, followed by the addition of a specific fluorescent tracer for the target HDAC.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of Benzo-HDACi-1 to determine the IC50 value, which reflects the target occupancy of the compound.
Caption: Principle of the NanoBRET Target Engagement Assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding affinity and kinetics of a ligand to its target protein. It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.
Experimental Protocol: SPR for Benzo-HDACi-1
-
Immobilization: Immobilize the purified target HDAC protein onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of Benzo-HDACi-1 over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram. The association phase occurs during the injection, and the dissociation phase begins after the injection stops.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: ITC for Benzo-HDACi-1
-
Sample Preparation: Prepare solutions of the purified target HDAC protein in the sample cell and Benzo-HDACi-1 in the titration syringe.
-
Titration: Perform a series of small injections of the Benzo-HDACi-1 solution into the protein solution while monitoring the heat change.
-
Data Acquisition: Record the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.
Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.
Conclusion
Confirming target engagement is a non-negotiable step in the progression of any small molecule, including this compound-based ligands, through the drug discovery pipeline. The choice of assay should be strategically aligned with the research question at hand. Cellular assays like CETSA and NanoBRET provide crucial information about a compound's activity in a more physiologically relevant context, while biophysical techniques such as SPR and ITC offer detailed insights into the molecular interactions in a purified system. By employing a combination of these orthogonal methods, researchers can build a comprehensive and robust data package to confidently advance promising this compound ligands toward clinical development.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Biochemical And Cell Based Assays | Assay Biology | Syngene CRDMO [syngeneintl.com]
- 3. A quantitative analysis of ligand binding at the protein-lipid bilayer interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Benzocycloheptene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of benzocycloheptene, ensuring adherence to best practices and regulatory compliance.
Understanding the Hazard Profile
| Compound Name | CAS Number | Hazard Statements |
| 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-7-one | 37949-03-4 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2] |
| 6,7,8,9-tetrahydro-5H-benzo[1]annulene-1-carboxylic acid | 4087-43-8 | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste management and should be adapted to comply with all applicable federal, state, and local regulations.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working with volatile solutions or in a poorly ventilated area, a respirator may be necessary.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated materials.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added.
-
Compatibility: Ensure the waste container is made of a material compatible with this compound to prevent degradation or reaction.
-
No Mixing: Do not mix this compound waste with other incompatible waste streams.
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
4. Storage of Waste:
-
Secure Location: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat, sparks, and open flames.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment unit to prevent the spread of potential leaks.
-
Closed Containers: Keep the waste container tightly closed except when adding waste.
5. Final Disposal:
-
Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard municipal waste or down the drain.
-
Documentation: Maintain all necessary documentation, including waste manifests, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can minimize risks to themselves and the environment, fostering a culture of safety and responsibility. Always consult your institution's specific safety protocols and the relevant regulatory guidelines for your location.
References
Essential Safety and Operational Guide for Handling Benzocycloheptene
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for the parent compound Benzocycloheptene. The following guidance is synthesized from information on structurally related aromatic hydrocarbons and general laboratory safety best practices. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure to this compound, which should be presumed to be a skin and eye irritant, and potentially harmful if inhaled or ingested.
| PPE Component | Specification | Rationale |
| Hand Protection | Viton® or Polyvinyl Alcohol (PVA) gloves as a primary recommendation for handling aromatic hydrocarbons. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1][2] | Aromatic hydrocarbons can degrade many common glove materials. Viton® and PVA offer superior resistance to these types of chemicals.[1] Nitrile gloves provide a lower level of protection and are not recommended for prolonged contact.[2] |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes from splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat worn over clothing that covers the entire body. A chemical-resistant apron should be worn when handling larger quantities.[3] | Protects skin and personal clothing from splashes and contamination. Flame-resistant material is crucial due to the potential flammability of aromatic hydrocarbons.[3] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[4][5] | This compound is expected to be a volatile organic compound (VOC). A fume hood provides the primary engineering control to prevent inhalation exposure. Respirators with organic vapor cartridges are effective at filtering out VOCs.[4][5][6] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Pre-Operational Checks
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current inspection sticker. The sash should be positioned as low as possible while allowing for comfortable work.
-
PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are free of pinholes and that eye protection is clean and fits properly.
-
Spill Kit Availability: Confirm that a spill kit containing absorbent materials for organic solvents is readily accessible.[7][8]
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
Handling this compound
-
Transfer and Dispensing: All transfers and dispensing of this compound must be conducted within a chemical fume hood to minimize vapor inhalation.[9][10]
-
Grounding: When transferring from metal containers, ensure proper grounding and bonding to prevent static discharge, which could be an ignition source.[3][10]
-
Avoid Ignition Sources: Keep this compound away from open flames, hot plates, and other potential ignition sources.[9][10]
-
Container Management: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[3]
Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and then a mild detergent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Waste Container: The hazardous waste container must be made of a material compatible with aromatic hydrocarbons, be kept closed except when adding waste, and be properly labeled with a hazardous waste tag.
-
Disposal Pathway: Do not dispose of this compound down the drain.[11] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. unitedcanadainc.com [unitedcanadainc.com]
- 5. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 6. pksafety.com [pksafety.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. Hazardous Waste Disposal [cool.culturalheritage.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
